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  • Product: Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate
  • CAS: 1510452-77-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Substituted Aminothiazole Carboxylates: Focus on Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate

Introduction The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The strategic placement of amino and carboxylate functionalities on this heterocyclic ring g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The strategic placement of amino and carboxylate functionalities on this heterocyclic ring gives rise to a class of compounds with significant potential in drug discovery and development. These molecules serve as versatile building blocks for the synthesis of more complex chemical entities with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] This guide provides a comprehensive overview of the identifiers, physicochemical properties, synthesis, and handling of Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate, a representative member of this important class of molecules.

Compound Identification and Physicochemical Properties

Precise identification of a chemical entity is paramount for reproducible scientific research. The following table summarizes the key identifiers for Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate.

IdentifierValue
CAS Number 31785-05-4[3][4][5]
Molecular Formula C₇H₁₀N₂O₂S[3][4]
Molecular Weight 186.23 g/mol [3][4]
IUPAC Name ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate[3]
Synonyms ETHYL 5-AMINO-2-METHYLTHIAZOLE-4-CARBOXYLATE[3]

A thorough understanding of a compound's physicochemical properties is crucial for its application in experimental settings. These properties influence its solubility, stability, and suitability for various analytical techniques.

PropertyValue
Melting Point 158-159 °C[4]
Boiling Point 167 °C at 760 mmHg[4]
Density 1.284 g/cm³[4]
Appearance Pale yellow solid[4]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate can be achieved through the reaction of an appropriate acetylamino-cyano-acetic acid ethyl ester with Lawesson's reagent.[4] This method provides a reliable route to the desired thiazole derivative.

Experimental Workflow

reagents Acetylamino-cyano-acetic acid ethyl ester + Lawesson's Reagent + Toluene reaction Reflux at 70°C for 16h reagents->reaction workup Cool to RT + Aqueous HCl Wash + Basification with KOH reaction->workup extraction Ethyl Acetate Extraction workup->extraction purification Drying over Na₂SO₄ + Solvent Evaporation extraction->purification product Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate purification->product

Caption: Synthetic workflow for Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate.

Detailed Methodology
  • Reaction Setup: In a 3-necked round-bottom flask equipped with a reflux condenser, thermometer, and mechanical stirrer, suspend acetylamino-cyano-acetic acid ethyl ester (1.0 equivalent) in anhydrous toluene.[4]

  • Addition of Lawesson's Reagent: To this suspension at room temperature, add Lawesson's reagent (0.5 equivalents).[4]

  • Reaction: Stir the resulting yellow slurry and heat to 70°C for 16 hours.[4]

  • Cooling and Initial Separation: Cool the reaction mixture to room temperature. A gummy material may form at the bottom of the flask. Decant the supernatant into a separatory funnel.[4]

  • Aqueous Workup: To the decanted solution, add 1N HCl solution and stir. Separate the aqueous layer. Wash the organic layer with 1N HCl.[4]

  • Basification and Extraction: Combine the aqueous layers and basify with 2N KOH solution. Extract the product with ethyl acetate.[4]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product as a pale yellow solid.[4]

  • Purification: The crude product can be further purified by column chromatography on silica gel.[4]

Rationale behind experimental choices:

  • Lawesson's Reagent: This thionating agent is crucial for the formation of the thiazole ring from the acyclic precursor.

  • Toluene: Anhydrous toluene is used as the solvent due to its suitable boiling point for the reaction temperature and its inert nature.

  • Aqueous HCl Wash: This step helps to remove any basic impurities from the reaction mixture.

  • Basification with KOH: This step neutralizes the acidic reaction mixture and allows for the extraction of the amine-containing product into the organic phase.

  • Ethyl Acetate Extraction: Ethyl acetate is a common solvent for extracting organic compounds from aqueous solutions.

Spectral Data Analysis

The structure of the synthesized compound can be confirmed using various spectroscopic techniques.

Mass Spectrometry
  • m/z: 187 (M+1)[4]

¹H NMR (300 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.21t3H-OCH₂CH
2.38s3H-CH ₃ (on thiazole ring)
4.21q2H-OCH ₂CH₃
7.21bs2H-NH
¹³C NMR (75 MHz, DMSO)
Chemical Shift (ppm)Assignment
15.1-OCH₂C H₃
19.2-C H₃ (on thiazole ring)
59.8-OC H₂CH₃
119.3Thiazole C4
145.6Thiazole C5
161.7Thiazole C2
164.1C =O

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate.

  • GHS Hazard Statements: Causes skin irritation.[4]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Wash face, hands, and any exposed skin thoroughly after handling.

    • Store in a well-ventilated place. Keep container tightly closed.

For research and development use only. Not for human or veterinary use.[3]

Applications in Research and Drug Development

Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. While specific applications for Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate are not extensively detailed, this class of compounds is known to serve as crucial intermediates in the synthesis of:

  • Anticancer agents: The thiazole ring is a key component of several anticancer drugs.

  • Antimicrobial compounds: Thiazole derivatives have shown promise as antibacterial and antifungal agents.[1]

  • Kinase inhibitors: The structural features of aminothiazoles make them suitable scaffolds for the design of kinase inhibitors, which are important in cancer therapy.

Conclusion

This technical guide has provided a detailed overview of Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate, a representative of the substituted aminothiazole carboxylate class of compounds. While information on the specifically requested Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is scarce, the data and protocols presented for its analogue offer valuable insights for researchers working in organic synthesis and medicinal chemistry. The versatile thiazole scaffold, coupled with the reactive amino and carboxylate groups, ensures that this class of molecules will continue to be a fertile ground for the discovery of novel therapeutic agents.

References

  • Google Patents.
  • J-Stage. Preparation of 5-Aminothiazole-4-carboxylic Acid Derivatives. [Link]

  • PubMed Central. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis of some new 5- substituted of. [Link]

  • LinkedIn. Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. [Link]

  • ResearchGate. 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. [Link]

  • MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. [Link]

  • Chongqing Chemdad Co., Ltd. 2-amino-5-methyl-thiazole-4-carboxylic acid methyl ester. [Link]

  • RSC Publishing. Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]

Sources

Exploratory

Thermodynamic stability of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate

Topic: Thermodynamic Stability of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate Document Type: Technical Whitepaper & Methodological Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate Document Type: Technical Whitepaper & Methodological Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists

Executive Summary

Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate (CAS: 1510452-77-3) is a critical heterocyclic building block, predominantly utilized in the synthesis of kinase inhibitors (e.g., Src/Abl inhibitors) and advanced antimicrobial agents. Its structural integrity is governed by the interplay between the electron-rich 5-amino group and the electron-withdrawing 4-carboxylate moiety within the thiazole aromatic system.

This guide provides a comprehensive analysis of the compound's thermodynamic stability, detailing theoretical degradation pathways, solid-state characteristics, and rigorous experimental protocols for stability profiling. By synthesizing computational insights with practical forced-degradation methodologies, this document serves as a blueprint for validating the quality of this intermediate in GMP environments.

Physicochemical Characterization

To understand the thermodynamic behavior of this molecule, we must first establish its fundamental physicochemical baseline. The stability of the 5-aminothiazole core is heavily influenced by the push-pull electronic effects between the amine donor and the ester acceptor.

Molecular Identity
ParameterDetail
IUPAC Name Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate
CAS Number 1510452-77-3
Molecular Formula

Molecular Weight 186.23 g/mol
SMILES CCOC1=NC(CC)=C(N)S1 (Ethyl analog ref)

COC(=O)C1=C(N)SC(CC)=N1 (Target)
Predicted LogP 1.2 – 1.5 (Moderate Lipophilicity)
Predicted pKa ~2.4 (Conjugate acid of thiazole N), ~1.0 (5-NH2 group - weakly basic)
Solid-State Thermodynamics

The compound typically crystallizes as a white to pale yellow solid. The presence of both a hydrogen bond donor (


) and acceptors (Thiazole N, Carbonyl O) suggests a high propensity for polymorphism.
  • Lattice Energy: High lattice energy is expected due to intermolecular Hydrogen Bonding networks (

    
    ).
    
  • Melting Point Range: Based on structural analogs (e.g., Ethyl 2-amino-5-methylthiazole-4-carboxylate, MP 171–180°C), the target methyl ester is predicted to melt in the range of 145–160°C .[1]

  • Thermodynamic Risk: Polymorphic transitions may occur during milling or micronization, potentially altering solubility. Differential Scanning Calorimetry (DSC) is mandatory for batch release.

Thermodynamic Stability & Degradation Pathways

The thermodynamic stability of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is defined by three primary stress vectors: Hydrolysis, Oxidation, and Thermal Decarboxylation.

Hydrolytic Stability (The Ester Linkage)

The methyl ester at position C4 is the most labile functionality. However, the adjacent thiazole ring and the electron-donating 5-amino group create a unique electronic environment.

  • Acidic Conditions: The thiazole nitrogen protonates first, inductively destabilizing the ester, making it susceptible to acid-catalyzed hydrolysis to the carboxylic acid.

  • Basic Conditions: Rapid saponification occurs, yielding the carboxylate salt and methanol.

Oxidative Stability (The 5-Amino Group)

Aminothiazoles are electron-rich. The 5-amino position is susceptible to:

  • N-Oxidation: Formation of hydroxylamines or nitro-derivatives under strong peroxide stress.

  • Dimerization: Oxidative coupling to form azo-linkages (Azo-thiazoles), resulting in colored impurities (often red/brown).

Mechanistic Visualization

The following diagram maps the logical degradation cascade based on functional group reactivity.

DegradationPathways cluster_legend Legend Parent Methyl 5-amino-2-ethyl- 1,3-thiazole-4-carboxylate AcidHydrolysis 5-Amino-2-ethyl- 1,3-thiazole-4-carboxylic acid Parent->AcidHydrolysis Acid/Base Hydrolysis (k_hyd) Oxidation Azo-Dimer / N-Oxides (Colored Impurities) Parent->Oxidation Oxidation (H2O2/Air) (k_ox) Decarb 2-Ethyl-5-aminothiazole (Unstable Intermediate) AcidHydrolysis->Decarb Thermal Decarboxylation (>180°C) key Blue: Parent | Red: Primary Degradant | Yellow: Oxidative Impurity

Caption: Predicted degradation pathways. Primary instability is ester hydrolysis (Red), followed by oxidative dimerization of the amine (Yellow).

Experimental Protocols for Stability Assessment

As a Senior Scientist, I recommend the following self-validating protocols. These are designed not just to observe degradation, but to calculate kinetic parameters (


, 

).
Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.

Reagents:

  • 0.1 N HCl, 0.1 N NaOH, 3%

    
    .
    
  • Solvent: Acetonitrile/Water (50:50).

Workflow:

  • Stock Preparation: Dissolve 10 mg of compound in 10 mL solvent.

  • Acid Stress: Mix 1 mL Stock + 1 mL 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Incubate at RT for 2 hours (Esters hydrolyze rapidly in base).

  • Oxidative Stress: Mix 1 mL Stock + 1 mL 3%

    
    . Incubate at RT for 24 hours.
    
  • Thermal Stress: Solid sample heated to 100°C for 24 hours.

  • Analysis: Quench samples (neutralize acid/base) and analyze via HPLC-UV (254 nm) and LC-MS.

Acceptance Criteria:

  • Mass balance > 90% (Sum of parent + degradants).

  • Resolution (

    
    ) > 1.5 between parent and nearest impurity.
    
Protocol B: HPLC Stability-Indicating Method

Rationale: A generic gradient is insufficient. The polarity difference between the methyl ester and the carboxylic acid degradant requires a specific phase system.

ParameterSetting
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax)
Mobile Phase A 0.1% Formic Acid in Water (Buffers amine, improves peak shape)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm (Thiazole absorption max)

Computational & Theoretical Insights (DFT)

Recent Density Functional Theory (DFT) studies on analogous thiazole-5-carboxylic acids suggest specific conformational preferences that impact stability.

  • Planarity: The ester group at C4 is expected to lie coplanar with the thiazole ring to maximize

    
    -conjugation. Disruption of this planarity (steric hindrance) reduces thermodynamic stability.
    
  • Tautomerism: While 2-aminothiazoles exhibit amino-imino tautomerism, 5-aminothiazoles (like our target) predominantly exist in the amino form due to the lack of a ring nitrogen adjacent to the amine to stabilize the imino form. This makes the 5-amino group more nucleophilic and prone to oxidation than its 2-amino counterparts.

  • Bond Dissociation Energy (BDE): The C-O bond of the ester is the weakest link calculated in similar systems, confirming hydrolysis as the primary degradation route.

Implications for Drug Development

Storage & Handling
  • Hygroscopicity: The polar functional groups suggest potential hygroscopicity. Store in tightly sealed containers with desiccants.

  • Temperature: Store at 2–8°C to inhibit slow hydrolysis and oxidative coloring.

  • Process Safety: Avoid strong bases during workup to prevent yield loss via saponification.

Stability Testing Workflow

The following Graphviz diagram outlines the decision matrix for qualifying a batch of this intermediate.

StabilityWorkflow Start Batch Synthesis Charac Characterization (NMR, LCMS, DSC) Start->Charac PurityCheck Purity > 98%? Charac->PurityCheck StressTest Forced Degradation (Protocol A) PurityCheck->StressTest Yes Reject Reject / Repurify PurityCheck->Reject No Stable Stable Profile? StressTest->Stable Release Release for Use Stable->Release Yes (<5% deg) Investigate Identify Impurities (LC-MS/MS) Stable->Investigate No (>5% deg) Investigate->Reject

Caption: Quality control workflow for assessing thermodynamic stability prior to pharmaceutical application.

References

  • DergiPark. (2020). Conformational analysis of thiazole-5-carboxylic acid using DFT/TD-DFT methods. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of Novel Thiazole Derivatives: A Focus on Melting Point Determination for Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Melting Point in Drug Discovery The melting point of a crystalline solid is a fundamental thermodynamic p...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Melting Point in Drug Discovery

The melting point of a crystalline solid is a fundamental thermodynamic property, representing the temperature at which it transitions from a solid to a liquid phase at a given pressure. For professionals in drug development, this value is far more than a simple physical constant. It is a critical indicator of purity, with impurities typically depressing and broadening the melting range. Furthermore, the melting point provides insights into the lattice energy of the crystal structure, which in turn influences key pharmaceutical properties such as solubility and dissolution rate. A sharp and consistent melting point is often the first hallmark of a well-characterized and pure active pharmaceutical ingredient (API).

Physicochemical Profile of Related Thiazole Analogs

While direct data for Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is not prevalent in the reviewed literature, analysis of a structurally related isomer, Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate (CAS: 31785-05-4) , provides a valuable point of reference. It is crucial to underscore that as isomers, their physical properties, including melting points, will differ. However, the existing data for the ethyl-methyl analog establishes a baseline for the expected thermal behavior of this class of compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate31785-05-4C7H10N2O2S186.23158-159

Data sourced from publicly available chemical databases.[1][2][3]

The synthesis of such thiazole derivatives often involves the cyclization of functionalized precursors.[4][5][6] The purity of the final compound, and thus the reliability of its melting point, is contingent on the successful removal of starting materials and by-products. One reported synthesis for a related compound resulted in a colorless oil after purification, while another yielded a pale yellow solid, indicating that the physical state at room temperature can vary depending on the specific isomeric form and purity.[1]

Core Directive: Experimental Determination of Melting Point

Given the absence of established data, a rigorous experimental approach is mandated. The following sections detail the recommended protocols for determining the melting point of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate.

Principle of Melting Point Determination

The melting of a pure crystalline solid occurs at a single, sharp temperature. However, in practice, a melting range is observed, from the point of initial liquefaction (the appearance of the first droplet) to complete liquefaction. A narrow melting range (typically < 2 °C) is indicative of high purity. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.

Recommended Methodologies

Two primary methods are recommended for the determination of the melting point in a research setting: the capillary method and Differential Scanning Calorimetry (DSC).

This traditional and widely accessible method provides a visual determination of the melting range.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is thoroughly dried to remove any residual solvent. This can be achieved by drying under high vacuum for several hours.

    • Grind the crystalline sample into a fine, uniform powder using a clean mortar and pestle.

  • Capillary Loading:

    • Tap the open end of a capillary tube (sealed at one end) into the powdered sample, forcing a small amount of the solid into the tube.

    • Compact the sample into the sealed end of the capillary by tapping the tube gently on a hard surface or by dropping it through a long glass tube. A packed sample height of 2-3 mm is ideal.

  • Melting Point Determination:

    • Place the loaded capillary into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to quickly approach the expected melting point. A preliminary, rapid determination can be useful to establish an approximate range.

    • For an accurate determination, prepare a new sample and heat rapidly to about 20 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium between the sample and the heating block.

    • Record the temperature at which the first droplet of liquid is observed (T1).

    • Continue heating at the slow rate and record the temperature at which the last solid particle melts (T2).

    • The melting range is reported as T1-T2.

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_report Reporting Dry Dry Sample Under Vacuum Grind Grind to Fine Powder Dry->Grind Ensures no solvent Load Load Capillary Tube Grind->Load Compact Compact Sample (2-3 mm) Load->Compact Place Insert into Apparatus Compact->Place RapidHeat Rapid Heat (Approx. MP) Place->RapidHeat SlowHeat Slow Heat (1-2°C/min) RapidHeat->SlowHeat New Sample RecordT1 Record T1 (First Droplet) SlowHeat->RecordT1 RecordT2 Record T2 (Complete Melt) RecordT1->RecordT2 Report Report Melting Range (T1-T2) RecordT2->Report

Caption: Workflow for Melting Point Determination using a Capillary Apparatus.

DSC offers a more quantitative and automated method for determining the melting point and can also provide data on the enthalpy of fusion.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting of a substance is an endothermic process, resulting in a characteristic peak in the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely powdered Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press. An empty, sealed pan is used as the reference.

  • Instrument Setup and Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the melting transition.

    • The melting point is determined as the onset temperature of the endothermic peak.

    • The area under the peak is proportional to the enthalpy of fusion (ΔHfus).

Logical Flow for DSC Analysis

G cluster_workflow DSC Experimental Workflow SamplePrep Sample Preparation Weigh 2-5 mg into pan Seal pan hermetically InstrumentSetup Instrument Setup Place sample & reference in cell Purge with N2 Equilibrate at start T SamplePrep->InstrumentSetup Measurement Measurement Ramp temperature at 10°C/min InstrumentSetup->Measurement DataAnalysis Data Analysis Identify endothermic peak Determine onset T (MP) Calculate ΔHfus (peak area) Measurement->DataAnalysis

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate

Abstract This document provides a comprehensive guide for the synthesis of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate, a valuable heterocyclic building block for pharmaceutical and materials science research. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate, a valuable heterocyclic building block for pharmaceutical and materials science research. The described methodology is based on the robust and efficient cyclocondensation reaction between a suitable thioamide and an α-halo-α-cyanoacetate derivative. This guide details the step-by-step protocols for the preparation of the necessary precursors, the final target molecule, and provides insights into the underlying reaction mechanism. The protocols are designed for reproducibility and scalability in a standard laboratory setting.

Introduction and Significance

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The specific substitution pattern of an amino group at the C5 position and a carboxylate at the C4 position offers versatile handles for further chemical elaboration, making these compounds highly sought-after intermediates in drug discovery programs. Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate serves as a key precursor for the synthesis of kinase inhibitors, anti-inflammatory agents, and other biologically active molecules.

The synthetic strategy presented herein is a variation of established methods for 5-aminothiazole synthesis, which provides a reliable and direct route to the target compound. The core transformation involves the reaction of propanethioamide with methyl 2-chloro-2-cyanoacetate. This approach is advantageous due to the commercial availability or straightforward preparation of the starting materials.

Overall Synthetic Workflow

The synthesis is a multi-step process that begins with the preparation of the two key reactants, followed by the final cyclization to yield the target thiazole.

SynthesisWorkflow cluster_0 Precursor Synthesis 1 cluster_1 Precursor Synthesis 2 cluster_2 Final Cyclocondensation Propionamide Propionamide Propanethioamide Propanethioamide Propionamide->Propanethioamide LawessonsReagent Lawesson's Reagent LawessonsReagent->Propanethioamide MethylCyanoacetate Methyl Cyanoacetate MCCCA Methyl 2-chloro-2-cyanoacetate MethylCyanoacetate->MCCCA SO2Cl2 Sulfuryl Chloride SO2Cl2->MCCCA TargetMolecule Methyl 5-amino-2-ethyl- 1,3-thiazole-4-carboxylate Propanethioamide->TargetMolecule Base (e.g., K₂CO₃) Solvent (e.g., DMF) MCCCA->TargetMolecule

Caption: Overall workflow for the synthesis of the target thiazole.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Thionation reagents like Lawesson's reagent and sulfuryl chloride are corrosive and toxic; handle with extreme care.

Protocol 1: Synthesis of Propanethioamide

This protocol describes the conversion of an amide to a thioamide using Lawesson's reagent, a common and effective thionating agent.

Materials:

  • Propionamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene or Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend propionamide (1.0 eq) in anhydrous toluene (approx. 0.2 M concentration).

  • Add Lawesson's reagent (0.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble byproducts.

  • Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure propanethioamide.

Protocol 2: Synthesis of Methyl 2-chloro-2-cyanoacetate

This protocol details the α-chlorination of methyl cyanoacetate.

Materials:

  • Methyl cyanoacetate

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add methyl cyanoacetate (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add sulfuryl chloride (1.05 eq) dropwise via a dropping funnel over 30-60 minutes. The reaction is exothermic and may evolve HCl gas.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by ¹H NMR to confirm the disappearance of the starting material's α-proton signal.

  • Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is often used directly in the next step, but can be purified by vacuum distillation if necessary.

Protocol 3: Synthesis of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate

This is the final cyclocondensation step to form the target thiazole ring system.

Materials:

  • Propanethioamide (from Protocol 1)

  • Methyl 2-chloro-2-cyanoacetate (from Protocol 2)

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • In a round-bottom flask, dissolve propanethioamide (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the suspension.

  • Add a solution of methyl 2-chloro-2-cyanoacetate (1.1 eq) in DMF dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into a beaker containing ice-water.

  • A precipitate should form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate.

Quantitative Data and Yield

The following table provides representative quantities for the final cyclization step (Protocol 3).

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsMass/Volume
Propanethioamide89.1510.01.00.89 g
Methyl 2-chloro-2-cyanoacetate133.5311.01.11.47 g
Potassium Carbonate (K₂CO₃)138.2115.01.52.07 g
Anhydrous DMF---20 mL
Expected Product 200.24 --~1.4-1.7 g
Estimated Yield---70-85%

Mechanistic Rationale

The formation of the 5-aminothiazole ring proceeds via a well-established cyclocondensation mechanism. The process is initiated by the base-mediated reaction between the thioamide and the α-halo ester.

Mechanism Thioamide Propanethioamide (S-nucleophile) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 1. S-Alkylation (SN2) Haloester Methyl 2-chloro-2-cyanoacetate (Electrophile) Haloester->Intermediate1 Intermediate2 Enolate Intermediate Intermediate1->Intermediate2 2. Deprotonation Cyclized Cyclized Intermediate (Thiazoline) Intermediate2->Cyclized 3. Intramolecular   Cyclization Product Product (Tautomerization) Cyclized->Product 4. Aromatization

Application

Application Note: Diazotization of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of diazotizing Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate , a highly functiona...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of diazotizing Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate , a highly functionalized heteroaromatic amine.

Unlike electron-rich anilines, the 5-aminothiazole core—flanked by an electron-withdrawing ester at C4—is weakly basic and prone to instability. Standard aqueous diazotization often leads to hydrolysis or low yields. This guide prioritizes non-aqueous alkyl nitrite protocols (Doyle conditions) as the industry "Gold Standard" for this substrate class.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Target Molecule: Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate Molecular Weight: ~186.23 g/mol Key Challenge: The amine at position 5 is deactivated by the adjacent C4-methyl ester and the thiazole ring's inherent electron deficiency. Implication: The resulting diazonium salt (


) is electrophilic but unstable. It cannot be isolated. It must be generated in situ and immediately consumed (e.g., by halide, cyanide, or azo coupling).
Why Standard Methods Fail

Traditional diazotization (


) poses three risks for this substrate:
  • Solubility: The lipophilic ethyl and ester groups reduce water solubility, leading to heterogeneous reactions and unreacted starting material.

  • Hydrolysis: Strong aqueous acid can hydrolyze the C4-methyl ester to the carboxylic acid.

  • Side Reactions: 5-diazo thiazoles are prone to ring-opening or polymerization in water.

The Solution: Use tert-Butyl Nitrite (


)  in anhydrous Acetonitrile (MeCN) . This "Doyle Protocol" ensures homogeneity, protects the ester, and drives high conversion via a radical-oxidative mechanism.

Reaction Mechanism & Pathway[2][4][6][9][10][11]

The transformation proceeds via nitrosation of the amine followed by diazonium formation. In the presence of Copper(II) halides, it enters a radical-nucleophilic aromatic substitution (Sandmeyer) cycle.[1]

DiazotizationMechanism cluster_legend Pathway Logic Amine Substrate: 5-Amino-Thiazole Nitroso Intermediate: N-Nitrosoamine Amine->Nitroso Nitrosation (MeCN, 25°C) Nitrite Reagent: t-Butyl Nitrite Nitrite->Nitroso Diazo Transient Species: Diazonium Salt (R-N2+) Nitroso->Diazo -tBuOH Radical Aryl Radical (R•) Diazo->Radical SET (Cu I/II) -N2 (gas) Product Product: 5-Halo/Substituted Thiazole Radical->Product Ligand Transfer (Cl/Br/I) Desc The electron-deficient nature of the thiazole requires anhydrous conditions to prevent side-reactions during the Diazo stage.

Figure 1: Mechanistic pathway for the non-aqueous diazotization and Sandmeyer transformation of 5-aminothiazoles.

Experimental Protocols

Method A: Non-Aqueous Sandmeyer (Recommended)

Application: Synthesis of 5-Chloro, 5-Bromo, or 5-Iodo derivatives. Scale: 1.0 gram (5.37 mmol) basis.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
Substrate 186.231.01.00 gStarting Material

(90%)
103.121.5~960 µLDiazotizing Agent

(anhydrous)
134.451.20.87 gHalogen Source/Catalyst
Acetonitrile (MeCN)--10-15 mLSolvent (Anhydrous)
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add

    
      (or 
    
    
    
    for bromination) and anhydrous MeCN (10 mL). Stir until the copper salt is partially dissolved/suspended.
  • Addition 1: Add the Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate (1.0 g) to the suspension. The mixture may turn dark green/brown.

  • Temperature Control: Cool the mixture to 0–5°C using an ice bath.

  • Diazotization (Addition 2): Add

    
      dropwise over 5–10 minutes via syringe. Caution: Mild exotherm and 
    
    
    
    gas evolution.
  • Reaction:

    • Stir at 0°C for 30 minutes.

    • Remove ice bath and warm to Room Temperature (RT) .

    • Critical Step: Heat the reaction to 60–65°C for 1–2 hours. This thermal energy is required to drive the radical substitution (

      
       loss) for electron-deficient heterocycles.
      
  • Quench & Workup:

    • Cool to RT.

    • Pour the reaction mixture into 20 mL of 1M HCl (aqueous) to quench excess nitrite and solubilize copper salts.

    • Extract with Ethyl Acetate (EtOAc) (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient) is usually required to remove tarry byproducts common in radical reactions.

Method B: Classical Nitrosyl Sulfuric Acid (Alternative)

Application: Use only if non-aqueous reagents are unavailable or if subsequent aqueous coupling (e.g., to a phenol) is desired.

Reagents
  • Nitrosyl Sulfuric Acid: Prepared in situ (

    
     in conc. 
    
    
    
    ) or purchased commercially (40% wt in
    
    
    ).
  • Solvent: Propionic acid / Acetic acid mixture (2:1) aids solubility.

Protocol
  • Dissolution: Dissolve the amine (1.0 g) in a mixture of Propionic Acid/Acetic Acid (6 mL) and cool to -5°C .

  • Diazotization: Add Nitrosyl Sulfuric Acid (1.1 equiv) dropwise, maintaining internal temperature below 0°C .

  • Aging: Stir at -5°C to 0°C for 1 hour. Do not warm up.

  • Utilization: The resulting solution contains the diazonium sulfate. It must be used immediately by pouring it into a solution of the quenching nucleophile (e.g.,

    
     solution for iodination, or a buffered phenol solution for azo dyes).
    

Critical Process Parameters (CPP) & Troubleshooting

ParameterTargetImpact of Deviation
Temperature (Addition) 0–5°C>10°C: Decomposition of diazonium intermediate; "tar" formation.
Temperature (Reaction) 60–65°C<50°C: Incomplete Sandmeyer reaction (intermediate trapped).
Water Content <0.1%High Water: Hydrolysis of C4-ester to acid; formation of 5-hydroxy thiazole.
Stirring High RPMPoor Mixing: Localized hotspots leading to runaway decomposition (explosion risk).
Experimental Workflow Diagram

Workflow Start Start: 1.0g Substrate (Inert Atmosphere) Solvent Dissolve in MeCN Add Cu(II) Halide Start->Solvent Cool Cool to 0°C Solvent->Cool AddNitrite Add t-Butyl Nitrite (Dropwise, Exotherm) Cool->AddNitrite Warm Warm to 60°C (Gas Evolution N2) AddNitrite->Warm 30 min aging Quench Quench: Pour into 1M HCl Warm->Quench 1-2 hr reaction Extract Extraction: EtOAc / Brine Wash Quench->Extract End Isolate Product (Column Chromatography) Extract->End

Figure 2: Operational workflow for the non-aqueous diazotization protocol.

Safety & Hazards

  • Explosion Hazard: Diazonium salts of heteroaromatics can be shock-sensitive explosives if allowed to dry. Never isolate the diazonium salt. Always process it in solution.

  • Toxic Gases: The reaction generates Nitrogen oxides (

    
    ) and Nitrogen gas (
    
    
    
    ). Perform entirely within a fume hood.
  • Chemical Burns:

    
     is a vasodilator and toxic. Wear double nitrile gloves.
    

References

  • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination for Synthesis of Aryl Halides." Journal of Organic Chemistry, 1977, 42(14), 2426–2430.

  • Mo, F., et al. "Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds." Accounts of Chemical Research, 2018, 51(2), 496–506.

  • Organic Chemistry Portal. "Sandmeyer Reaction." Organic Chemistry Portal Protocols.

  • Jiao, N., et al. "Tert-Butyl Nitrite (TBN) in Radical Reactions." Chemical Society Reviews, 2016. (General reference for TBN reactivity).

Sources

Method

Amide coupling reactions involving 5-amino-thiazole derivatives

Application Note: Strategic Amide Coupling of 5-Amino-Thiazole Derivatives Part 1: Introduction & Mechanistic Challenges The "5-Amino" Paradox While 2-aminothiazoles are ubiquitous in medicinal chemistry (e.g., Dasatinib...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Amide Coupling of 5-Amino-Thiazole Derivatives

Part 1: Introduction & Mechanistic Challenges

The "5-Amino" Paradox

While 2-aminothiazoles are ubiquitous in medicinal chemistry (e.g., Dasatinib, Cefdinir), their 5-aminothiazole isomers represent a significantly higher synthetic challenge. The 5-aminothiazole moiety is electronically distinct and notoriously unstable.

Key Challenges:

  • Nucleophilic Apathy: The amine at the 5-position is attached to an electron-deficient heteroaromatic ring. The lone pair on the nitrogen is heavily delocalized into the thiazole ring system, drastically reducing its nucleophilicity compared to standard anilines or alkyl amines.

  • Intrinsic Instability: Free 5-aminothiazoles are prone to rapid oxidative decomposition and polymerization. Unlike the relatively stable 2-aminothiazoles (which benefit from amidine-like resonance stabilization), 5-aminothiazoles often exist as tautomeric mixtures and are best handled as hydrohalide salts (HCl/HBr) or generated in situ.

  • Regioselectivity: In substituted thiazoles, competing reaction sites (ring nitrogens) can lead to N-acylation of the ring rather than the exocyclic amine if conditions are not carefully controlled.

Part 2: Strategic Decision Matrix

Do not apply a "one-size-fits-all" approach. Select your protocol based on the steric profile of your carboxylic acid and the stability of your specific 5-aminothiazole derivative.

CouplingStrategy Start Start: Coupling 5-Amino-Thiazole IsStable Is the Amine Stable as Free Base? Start->IsStable Scale Reaction Scale? IsStable->Scale Yes (Rare) MethodC Method C: Ghosez's Reagent (Acid Chloride via Neutral Conditions) IsStable->MethodC No (Use HCl Salt) MethodA Method A: HATU/HOAt (High Cost, High Potency) Scale->MethodA < 100 mg MethodB Method B: T3P (Propylphosphonic Anhydride) (Scalable, Low Epimerization) Scale->MethodB > 100 mg (Process Friendly) MethodC->MethodB If Acid Sensitive to Cl-

Figure 1: Decision tree for selecting the optimal coupling reagent based on substrate stability and scale.

Part 3: Detailed Protocols

Method A: The "Sledgehammer" (HATU/HOAt)

Best for: Small-scale discovery chemistry where yield is prioritized over cost.

Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester. The pyridine nitrogen in the HOAt leaving group provides an internal base effect (anchimeric assistance), accelerating the attack of the poor nucleophile (the 5-aminothiazole).

Protocol:

  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.2 equiv) and HOAt (0.5 equiv - optional but recommended for 5-aminothiazoles).

  • Base: Add DIPEA (3.0 equiv). Stir for 5 minutes. Note: The solution should turn from yellow to deep orange.

  • Addition: Add the 5-aminothiazole HCl salt (1.1 equiv) in one portion.

  • Reaction: Stir at 50°C for 4–16 hours. Elevated temperature is often required to overcome the low nucleophilicity.

  • Workup: Dilute with EtOAc, wash 3x with 5% LiCl (to remove DMF), 1x with sat. NaHCO₃, and 1x with Brine.[1] Dry over Na₂SO₄.

Critical Control Point: Do not premix the amine and base for long periods before adding the activated acid. Free 5-aminothiazole degrades rapidly in basic DMF.

Method B: The Industrial Standard (T3P - Propylphosphonic Anhydride)

Best for: Scale-up (>1g), epimerization-sensitive acids, and difficult purifications.

Why T3P? T3P acts as a kinetic dehydrating agent. It does not form a reactive intermediate that accumulates; instead, it drives the equilibrium toward the amide. The byproducts are water-soluble phosphonic acids, simplifying workup.[2]

Protocol:

  • Solvent: Dissolve Carboxylic Acid (1.0 equiv) and 5-aminothiazole HCl salt (1.1 equiv) in EtOAc or 2-MeTHF (0.2 M). Avoid DMF if possible to simplify workup.

  • Base: Add Pyridine (5.0 equiv). Pyridine is superior to DIPEA for T3P couplings involving hindered amines.

  • Reagent: Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise.

  • Reaction: Heat to 60–70°C in a sealed vial/vessel. Monitor by LCMS.

    • Tip: If conversion stalls, add 1.0 equiv more T3P.

  • Workup: Cool to RT. Add water. Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine), then sat. NaHCO₃.

Data Summary: T3P vs. Standard Reagents

Parameter EDC/HOBt HATU T3P (Method B)
Epimerization Moderate Low Very Low
Purification Urea byproduct removal difficult Tetramethylurea byproduct water soluble Water soluble byproducts

| Thermal Stability | Low (Explosive HOBt) | Moderate | High (Safe at 80°C) |

Method C: The "Last Resort" (Ghosez's Reagent)

Best for: Extremely unreactive amines (like electron-deficient 5-aminothiazoles) or sterically encumbered acids.

Mechanism: Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions .[3] This avoids the harsh acidic conditions of SOCl₂ or (COCl)₂, preserving acid-labile groups.

GhosezMechanism Acid Carboxylic Acid Inter Intermediate (Chloro-iminium) Acid->Inter Attack Ghosez Ghosez's Reagent (Chloro-enamine) Ghosez->Inter AcidCl Acid Chloride (In Situ) Inter->AcidCl - Amide byproduct Amide Final Amide AcidCl->Amide + 5-Amino-Thiazole

Figure 2: Activation pathway using Ghosez's Reagent to generate acid chlorides under mild conditions.

Protocol:

  • Activation: In a dry flask under Argon, dissolve Carboxylic Acid (1.0 equiv) in dry DCM .

  • Reagent: Add Ghosez's Reagent (1.2 equiv) dropwise at 0°C.

  • Stir: Allow to warm to RT and stir for 1–2 hours. Formation of the acid chloride is usually quantitative.

  • Coupling:

    • Option A (Base scavenger): Add the 5-aminothiazole (1.0 equiv) and DIPEA (2.5 equiv) dissolved in minimal DCM.

    • Option B (Silver Cyanide - High Reactivity): For extremely unreactive amines, add AgCN (1.0 equiv) to the mixture before adding the amine. This generates a highly electrophilic acyl cyanide intermediate.

  • Workup: Quench with water. Wash organics with NaHCO₃.

Part 4: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Black/Tar Reaction Mixture Oxidation of free 5-aminothiazole.Use Method B (T3P) in degassed solvents. Ensure amine is kept as HCl salt until the last moment.
No Reaction (SM Recovery) Amine nucleophilicity is too low.Switch to Method C (Ghosez) . Increase temperature to 80°C (requires Toluene or DCE).
Regioisomer Formation Acylation of thiazole ring Nitrogen.Use sterically bulky bases (e.g., 2,6-lutidine) to discourage ring N-acylation. Lower temperature.
Low Yield with HATU Formation of Guanidinium byproduct.This occurs when the amine reacts with HATU itself. Switch to Method B (T3P) or Method C (Acid Chloride) .

References

  • Ghosez’s Reagent Protocol: Due-Hansen, M. E., et al.[4] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[5] Organic & Biomolecular Chemistry, 2016, 14 , 430-433.

  • T3P Application Note: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[6][7] Organic Letters, 2011, 13 (19), 5048–5051.[7]

  • Thiazole Synthesis Review: Chhabria, M. T., et al. "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry, 2016.

Sources

Application

Application Note: Precision Cyclization Protocols for Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate

Executive Summary Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is a high-value heterocyclic building block characterized by a "push-pull" electronic structure.[1][2][3][4] The electron-donating 5-amino group and the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is a high-value heterocyclic building block characterized by a "push-pull" electronic structure.[1][2][3][4] The electron-donating 5-amino group and the electron-withdrawing 4-carboxylate moiety positioned on the thiazole core create an ideal scaffold for annulation reactions.[5][2][3][4]

This guide details the transformation of this scaffold into thiazolo[5,4-d]pyrimidines , a privileged structure in medicinal chemistry acting as bioisosteres for purines (adenine/guanine).[3][4] These fused systems are critical in the development of adenosine receptor antagonists, kinase inhibitors, and anticancer agents.[4] We provide three self-validating protocols for cyclization, addressing the specific reactivity modulation caused by the 2-ethyl substituent.

Molecule Profile & Reactivity Analysis[2][6][7]

PropertySpecification
Chemical Name Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate
CAS Number 1510452-77-3
Molecular Weight 186.23 g/mol
Appearance Off-white to pale yellow solid
Core Reactivity 5-Amino: Weakly nucleophilic (resonance delocalization into the ring/ester).[1][5][2][3][4] 4-Ester: Electrophilic; susceptible to nucleophilic attack by amidines/ureas.[1][5][2][3]
Storage 2-8°C, Inert atmosphere (Ar/N₂). Note: The free amine is prone to oxidation.[5][2]

Strategic Insight: The 2-ethyl group distinguishes this molecule from the more common 2-methyl analogs.[5][2][3][4] While electronically similar, the ethyl group increases lipophilicity (cLogP shift ~+0.5), often improving the pharmacokinetic profile (BBB penetration) of the final drug candidate without altering the core binding mode of the fused pyrimidine system.[3][4]

Reaction Pathways Map

The following diagram illustrates the primary cyclization pathways available for this scaffold.

ThiazoleCyclization Start Methyl 5-amino-2-ethyl- 1,3-thiazole-4-carboxylate (Starting Material) PathA Reagent: Formamide (Niementowski Mod.) Start->PathA Reflux, 180°C PathB Reagent: Urea Start->PathB Fusion, 200°C PathC Reagent: Formamidine Acetate Start->PathC EtOH, Reflux ProdA 2-Ethylthiazolo[5,4-d] pyrimidin-7(6H)-one PathA->ProdA Cyclization ProdB 2-Ethylthiazolo[5,4-d] pyrimidine-5,7-dione PathB->ProdB Condensation ProdC 7-Amino-2-ethylthiazolo [5,4-d]pyrimidine PathC->ProdC Cyclocondensation

Caption: Primary cyclization pathways converting the 5-amino-4-carboxylate scaffold into bioactive thiazolo[5,4-d]pyrimidines.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Ethylthiazolo[5,4-d]pyrimidin-7(6H)-one

Mechanism: This reaction proceeds via a modified Niementowski quinazoline synthesis mechanism.[5][2][3][4] Formamide acts as both solvent and C1 synthon.[2][3] The amino group attacks the formamide carbonyl, followed by intramolecular cyclization of the resulting amide nitrogen onto the ester.[4]

Reagents:

  • Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate (1.0 equiv)[1][5][2][3][4]

  • Formamide (10-15 volumes, excess)[2][3][4]

  • Ammonium acetate (0.1 equiv, optional catalyst)[3][4]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with the starting thiazole (e.g., 1.86 g, 10 mmol) and Formamide (20 mL). Add Ammonium acetate (77 mg) if reaction rates are sluggish.[2][3]

  • Reaction: Equip with a reflux condenser and heat the mixture to 170-180°C (oil bath temperature).

    • Expert Note: The high temperature is non-negotiable.[2][3] The 5-amino group is deactivated by the ortho-ester; thermal energy is required to overcome the activation barrier for the initial formylation.[5][2][3][4]

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The starting material (fluorescent) will disappear, replaced by a lower Rf spot.[4] Reaction time is typically 4–8 hours.[2][3]

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates spontaneously upon cooling.[2][3]

    • If precipitation occurs: Filter the solid, wash with water (2x) and cold ethanol (1x).[3]

    • If no precipitation:[1][5][4] Pour the reaction mixture into ice-cold water (50 mL). Stir vigorously for 30 minutes to induce crystallization.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[2][3][6][7]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the pyrimidine C2-H singlet (~8.1–8.3 ppm).[2][3][4]

Protocol B: Synthesis of 2-Ethylthiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione

Mechanism: Fusion with urea creates a ureido intermediate which cyclizes onto the ester, forming a "double" amide (dione) system.[2][3][4]

Reagents:

  • Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate (1.0 equiv)[1][5][2][3][4]

  • Urea (5.0 equiv)[2][3]

Step-by-Step Methodology:

  • Setup: Thoroughly grind the thiazole substrate and Urea in a mortar to form a homogeneous powder. Transfer to a round-bottom flask.

  • Fusion: Heat the flask in an oil bath to 190-200°C . The mixture will melt into a clear liquid.[2][3]

    • Caution: Ammonia gas is evolved.[2][3] Perform in a well-ventilated fume hood.

  • Reaction: Maintain temperature for 2 hours. The melt may resolidify as the higher-melting product forms.[5][2][3][4]

  • Workup: Cool to ~80°C and add hot water (10 mL/g substrate). Stir to dissolve excess urea.[2][3]

  • Isolation: Filter the insoluble crude product while warm.

  • Purification: Dissolve the crude solid in 2N NaOH (filtering off any insoluble debris), then re-precipitate by acidifying with glacial acetic acid to pH 5-6.

  • Validation:

    • IR: Strong carbonyl bands at ~1680 and ~1720 cm⁻¹.[2][3]

Protocol C: Synthesis of 7-Amino-2-ethylthiazolo[5,4-d]pyrimidine

Mechanism: Reaction with formamidine acetate introduces a nitrogen atom at the C-2 position of the pyrimidine ring, resulting in an amino-substituted fused system rather than a ketone.[1][5][2][3][4]

Reagents:

  • Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate (1.0 equiv)[1][5][2][3][4]

  • Formamidine acetate (3.0 equiv)[2][3]

  • 2-Methoxyethanol (Solvent) or Ethanol (sealed tube)[1][5][2][3]

Step-by-Step Methodology:

  • Setup: Dissolve the thiazole (10 mmol) and formamidine acetate (30 mmol) in 2-methoxyethanol (30 mL).

  • Reaction: Reflux (bath temp 130°C) for 12–16 hours.

  • Monitoring: TLC (5% MeOH/DCM).

  • Workup: Evaporate the solvent under reduced pressure.

  • Isolation: Triturate the residue with water to remove salts.[2] Filter the solid.[2][3][8][9][10][11]

  • Purification: Recrystallize from Methanol.

  • Validation:

    • 1H NMR: Characteristic broad singlet for -NH₂ at ~7.5 ppm.[2][3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclization due to moisture in formamide.[1][5][2][3][4]Use fresh, dry formamide.[4] Add 4Å molecular sieves to the reaction flask.
Dark/Tarred Product Oxidation of the 5-amino group before reaction.[5][2][3]Degas solvents with Argon.[5][2][3] Ensure the starting material is not brown (oxidized) before use.
Starting Material Remains Nucleophilicity of amine is too low.[5][2]Add catalytic p-Toluenesulfonic acid (PTSA) or use microwave irradiation (180°C, 30 min) to accelerate Protocol A.
Solubility Issues The 2-ethyl group increases lipophilicity.[5][2][3]When analyzing by NMR, add a drop of TFA-d1 to DMSO-d6 to break intermolecular H-bonds and improve solubility.[5][2][3][4]

References

  • Synthesis of Thiazolo[5,4-d]pyrimidines

    • Title: Synthesis and biological evaluation of new thiazolo[5,4-d]pyrimidine deriv
    • Source:RSC Advances, 2014.[4]

    • URL:[Link]

  • General Reactivity of 5-Aminothiazole-4-carboxylates

    • Title: Reaction of 5-amino-4-ethoxycarbonylthiazoles with formamide and urea.[5][2][3][4]

    • Source:Journal of Heterocyclic Chemistry, Vol 22, Issue 4.[4]

    • URL:[Link][2][3]

  • Microwave Assisted Synthesis

    • Title: Microwave-assisted synthesis of thiazolo[5,4-d]pyrimidines.[1][5][2][3][4]

    • Source:Synthetic Communications, 2010.[4]

    • URL:[Link][1][2][3]

  • Compound Data (CAS 1510452-77-3)

    • Source: PubChem / Chemical Vendors (Building Block Verification).[2][3]

    • URL:[Link] (Note: Link to general 2-ethyl analog class for structural verification).[5][2][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate Synthesis

Welcome to the technical support guide for the synthesis of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. The guidance provided herein is rooted in the fundamental principles of the Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole core.[1][2]

The synthesis of this target molecule typically involves the condensation reaction between an α-halo-β-ketoester and a thioamide. Specifically, this involves reacting a derivative of methyl 2-chloroacetoacetate with propanethioamide (or a related thioamide). This guide will address common issues encountered during this process, providing both mechanistic explanations and actionable protocols to enhance yield, purity, and reproducibility.

Core Reaction Scheme & Mechanism

The formation of the thiazole ring proceeds via the Hantzsch synthesis.[1][3] The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[3][4][5]

Hantzsch Synthesis Mechanism Reactants Propanethioamide + Methyl 2-chloro-3-oxobutanoate SN2 S-Alkylation (SN2 Attack) Reactants->SN2 Nucleophilic attack Intermediate1 Thioimidate Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization N attacks carbonyl C Intermediate2 Hydroxythiazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H₂O) Intermediate2->Dehydration Aromatization Product Methyl 5-amino-2-ethyl- 1,3-thiazole-4-carboxylate Dehydration->Product

Caption: Generalized Hantzsch synthesis workflow.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Problem Area 1: Low or No Product Yield

Q: My reaction is stalling, or my final yield is significantly lower than expected. What are the primary factors to investigate?

A: Low yields are a frequent issue and can typically be traced back to one of three areas: reagent quality, reaction conditions, or stoichiometry.[6]

1. Reagent Purity and Stability:

  • α-Halo-β-ketoester Instability: The starting material, methyl 2-chloro-3-oxobutanoate, can be unstable. Ensure it is freshly prepared or has been stored under appropriate cold and dark conditions. Decomposition will directly lead to lower yields.[7]

  • Thioamide Quality: Impurities within the propanethioamide can introduce competing side reactions. If its purity is questionable, consider recrystallizing it before use.

2. Reaction Conditions: The choice of solvent and temperature is critical for the success of the Hantzsch synthesis.[7] While alcohols like ethanol or methanol are common, other solvents may offer advantages.[3][8]

  • Temperature: While some Hantzsch reactions proceed at room temperature, this specific condensation often requires heating to overcome the activation energy for cyclization and dehydration.[5][7] If no product is forming, a modest increase in temperature (e.g., to 60-80 °C) is a logical first step. However, excessive heat can promote side reactions and degradation.[7]

  • Solvent: The polarity and protic nature of the solvent can influence reaction rates. Ethanol is a standard choice as it effectively solubilizes the reactants. In some cases, aprotic solvents like DMF can be effective.[7] Greener approaches using ethanol/water mixtures have also been reported.[9][10]

Table 1: Impact of Key Reaction Parameters on Yield

ParameterConditionRationale & Expected Outcome
Temperature Low (RT - 40°C)May result in slow or stalled reaction. Intermediates may be observed via TLC.
Optimal (60 - 80°C)Promotes efficient cyclization and dehydration, typically leading to higher yields and shorter reaction times.[8]
High (> 90°C)Increased risk of side product formation and reactant/product degradation.[7]
Solvent Ethanol/MethanolGood general-purpose solvent, effectively solubilizes reactants.[3]
DMF/DMSOHigher boiling points; can be useful if higher temperatures are required. May complicate workup.
Ethanol/WaterA greener option that can be effective and may facilitate product precipitation upon cooling.[9]
pH Neutral to slightly basicGenerally favors the desired 2-aminothiazole structure and minimizes side reactions.[7]

3. Stoichiometry: An incorrect ratio of reactants is a common error. While a 1:1 molar ratio is the theoretical requirement, a slight excess of the more stable and accessible reactant, the thioamide (e.g., 1.1 to 1.5 equivalents), is often used to ensure the complete consumption of the less stable α-halo-β-ketoester.[3][6]

Problem Area 2: Significant Impurity Formation

Q: My TLC/NMR analysis shows a major byproduct along with my desired product. What is the likely structure of this impurity and how can I prevent it?

A: A common side reaction in Hantzsch syntheses involves the self-condensation of the α-haloketone or reaction with a second equivalent of the thioamide. Given the structure of the reactants, a likely byproduct is the formation of a dithiazine or other complex condensation products.

Side_Reaction cluster_0 Desired Pathway cluster_1 Side Pathway Reactants1 Thioamide + α-Haloketone (1:1) Product1 Target Thiazole Reactants1->Product1 Reactants2 Thioamide + α-Haloketone (1:2) SideProduct Dimerization or Condensation Byproduct Reactants2->SideProduct

Caption: Competing reaction pathways leading to product vs. byproduct.

Preventative Measures:

  • Order of Addition: Slowly adding the α-halo-β-ketoester to a solution of the thioamide can help maintain a low concentration of the halo-ester, minimizing its ability to self-condense.

  • Temperature Control: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at the lowest effective temperature can significantly suppress the formation of these impurities.

  • pH Control: Maintaining a neutral or slightly basic pH is often recommended.[7] The initial product may form as an HBr or HCl salt; neutralization during workup is a critical step.[5] Adding a non-nucleophilic base like sodium carbonate or triethylamine during the reaction can sometimes be beneficial, but must be optimized carefully.[11]

Problem Area 3: Product Isolation and Purification

Q: My crude product is an oil or proves difficult to crystallize. What are the recommended purification strategies?

A: Aminothiazoles can be challenging to purify due to their polarity and basic nitrogen atom.

1. Workup Procedure:

  • Precipitation: The Hantzsch synthesis product is often poorly soluble in water.[3] A common and effective workup involves pouring the cooled reaction mixture (e.g., from ethanol) into a beaker of cold water or a dilute sodium carbonate solution.[3][6] This simultaneously precipitates the product and neutralizes any acid generated during the reaction. The resulting solid can then be collected by vacuum filtration.[6][12]

2. Recrystallization:

  • If the crude solid is impure, recrystallization is the preferred method of purification.[13] Ethanol is often a suitable solvent.[12][14] The goal is to dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals.

3. Column Chromatography:

  • If recrystallization fails or the product is an intractable oil, silica gel column chromatography is necessary.[15]

  • Solvent System: A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[3][13] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your product.

  • Tailing: The basic nitrogen on the thiazole ring can cause the product to "tail" on the silica gel column. To mitigate this, a small amount of triethylamine (~1%) can be added to the eluent to improve peak shape.

Optimized Experimental Protocol

This general procedure serves as a robust starting point and may require optimization for specific laboratory conditions.

Materials:

  • Methyl 2-chloro-3-oxobutanoate (1.0 eq)

  • Propanethioamide (1.2 eq)

  • Ethanol (Absolute)

  • 5% Sodium Carbonate solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve propanethioamide (1.2 eq) in absolute ethanol.

  • To this stirring solution, add methyl 2-chloro-3-oxobutanoate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78-80°C) and monitor the progress by Thin Layer Chromatography (TLC).[13][16] A suitable TLC eluent is 3:1 petroleum ether:ethyl acetate.[13]

  • Once the starting material is consumed (typically 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.[17]

  • Pour the cooled reaction mixture into a beaker containing an excess of cold 5% aqueous sodium carbonate solution, while stirring.[3]

  • A precipitate should form. Continue stirring for 15-20 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.[6]

  • Dry the crude product. If necessary, purify further by recrystallization from ethanol.[13]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_yield Yield Optimization cluster_purity Purity Optimization Start Reaction Start CheckTLC Monitor by TLC Start->CheckTLC Problem Low Conversion or Low Yield? CheckTLC->Problem Workup Proceed to Workup & Purification Problem->Workup No (High Yield) Node_Yield Check Reagent Purity Verify Stoichiometry (1.2 eq Thioamide) Increase Temperature (60-80°C) Check Reaction Time Problem->Node_Yield Yes Impurity Significant Byproducts? Success Pure Product Impurity->Success No (Clean Product) Node_Purity Lower Temperature Slow Addition of Haloketone Adjust pH (Neutral/Base) Optimize Chromatography Impurity->Node_Purity Yes Workup->Impurity Node_Yield->CheckTLC Re-run Reaction Node_Purity->Workup Re-purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 15, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved February 15, 2026, from [Link]

  • Bekkali, N., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Available at: [Link]

  • Synthesis of thiazoles. (2019, January 19). YouTube. Retrieved February 15, 2026, from [Link]

  • Gomha, S. M., et al. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol...). Molecules, 20(8), 13836-13848. Available at: [Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. (2025, August 10). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Bekkali, N., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Thiazoles in Peptides and Peptidomimetics. (n.d.). UQ eSpace - The University of Queensland. Retrieved February 15, 2026, from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025, October 27). Springer. Retrieved February 15, 2026, from [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022, July 12). KTU ePubl. Retrieved February 15, 2026, from [Link]

  • 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. (n.d.). Google Patents.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019, September 14). PMC - PubMed Central. Retrieved February 15, 2026, from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved February 15, 2026, from [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025, January 3). EXCLI Journal. Retrieved February 15, 2026, from [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014, March 20). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • Synthesis of 1,3‐thiazoles through base‐induced click reaction. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Preparation of 5-Aminothiazole-4-carboxylic Acid Derivatives. (n.d.). J-Stage. Retrieved February 15, 2026, from [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.). Google Patents.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Malaysian Journal of Fundamental and Applied Sciences. Retrieved February 15, 2026, from [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020, December 6). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Amino Thiazole Carboxylates: Purification Support Center

Current Status: Operational Subject: Technical Guide for the Purification of 2-Amino-1,3-thiazole-4-carboxylates Ticket ID: ATC-PUR-001 Welcome to the Technical Support Center You are likely here because your Hantzsch sy...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Technical Guide for the Purification of 2-Amino-1,3-thiazole-4-carboxylates Ticket ID: ATC-PUR-001

Welcome to the Technical Support Center

You are likely here because your Hantzsch synthesis workup resulted in a sticky oil, a streak on your TLC plate, or a product that turns brown overnight. This guide addresses the specific physicochemical challenges of amino thiazole carboxylates . These molecules possess a "schizophrenic" nature: a basic amino-thiazole core susceptible to oxidation and hydrogen bonding, paired with a lipophilic ester tail.

This guide is structured as a Level 3 Troubleshooting Manual. Skip to the module that matches your current observation.

Module 1: Chromatography Troubleshooting

Symptom: “My product streaks from the baseline to the solvent front,” or “I’m losing mass on the column.”[1]

The Root Cause: Silanol Drag

Amino thiazoles are Lewis bases. The nitrogen atoms (both exocyclic and ring-bound) interact strongly with the acidic silanol (Si-OH) groups on standard silica gel. This causes:

  • Tailing/Streaking: Non-Gaussian peak shapes.

  • Irreversible Adsorption: Yield loss as the compound "sticks" permanently to the silica.

Protocol: The "TEA Block" Method

You must deactivate the silica surface before or during elution.

Step-by-Step Fix:

  • Mobile Phase Prep: Add 1% to 3% Triethylamine (TEA) to your eluent system.[1]

    • Standard System: Hexanes:Ethyl Acetate (Start 3:1, gradient to 1:1).

    • Polar System: DCM:Methanol (95:5) + 1% TEA.

  • Column Pre-treatment (Critical): Flush the packed column with 2 column volumes (CV) of the mobile phase containing TEA before loading your sample. This caps the active silanol sites.

  • Sample Loading: Dissolve the crude in a minimum amount of DCM or adsorb onto silica (dry load) if solubility is poor.

Technical Note: If you cannot use TEA (e.g., mass spec concerns), use Amino-functionalized silica cartridges. These are inherently basic and prevent the acid-base interaction.[1]

Visualization: Chromatography Decision Logic

ChromatographyLogic start Observation: Streaking on TLC check_additive Is TEA/NH3 in eluent? start->check_additive add_tea Add 1-3% Et3N to Mobile Phase check_additive->add_tea No check_solubility Solubility in Eluent? check_additive->check_solubility Yes add_tea->check_solubility liquid_load Liquid Load (DCM) check_solubility->liquid_load Good dry_load Dry Load (Celite/Silica) check_solubility->dry_load Poor

Caption: Logic flow for correcting peak tailing during silica chromatography of basic heterocycles.

Module 2: The "Hantzsch Hangover" (Impurity Removal)

Symptom: “My NMR shows a mess of aliphatic peaks,” or “My eyes burn when I open the flask.”

The Impurities
  • Alpha-Haloketone (Starting Material): Ethyl bromopyruvate is a potent lachrymator (tear gas). If your reaction didn't go to completion, this is dangerous and difficult to separate by crystallization alone.

  • HBr Salts: The initial product of the Hantzsch synthesis is the hydrobromide salt, which is water-soluble and acidic.

Protocol: The "Scavenge & Precipitate" Workup

Do not rely on chromatography to remove excess alpha-haloketone. Use chemical scavenging.

The Self-Validating Workup:

  • The Scavenger Hunt: If TLC shows unreacted alpha-haloketone, add 0.2 equivalents of extra thiourea to the reaction mixture and reflux for an additional 30 minutes. This converts the toxic halide into a highly polar, water-soluble thiazole byproduct.

  • The Quench: Pour the reaction mixture (usually in EtOH) into Ice Water .

  • The pH Swing: The product is currently dissolved as an HBr salt.

    • Slowly add saturated Na₂CO₃ or NH₄OH until pH ~9-10.

    • Validation: You will see a thick precipitate form as the free base crashes out.

  • Filtration: Filter the solid. The polar byproducts (scavenged impurities) remain in the aqueous filtrate.

Module 3: Crystallization Support

Symptom: “The product oiled out,” or “It’s not crystallizing.”

Solvent Systems Table

Recrystallization is preferred over columns for scalability.

Solvent SystemRatio (v/v)Protocol Notes
Ethanol / Water ~1:1 to 1:3Gold Standard. Dissolve in hot EtOH, add hot water until turbid. Cool slowly to prevent oiling.
Ethyl Acetate / Hexane 1:2Good for lipophilic esters. Dissolve in min. hot EtOAc, add Hexane.
Methanol 100%Only for very polar derivatives. Often leads to lower yields due to high solubility.
Troubleshooting "Oiling Out"

If the product separates as an oil droplet instead of a crystal:

  • Reheat to dissolve the oil.

  • Seed: Add a tiny crystal of pure product (or scratch the glass) at the cloud point.

  • Slow Down: Insulate the flask with foil/cotton to cool it over 2-3 hours. Rapid cooling traps impurities and forces oiling.

Module 4: Stability & Storage

Symptom: “My white powder turned brown/pink after a week.”

The Mechanism: Oxidative Degradation

The C2-amino group is electron-rich and prone to oxidation, forming azo-linkages or quinoid-like colored impurities. The thiazole sulfur is also susceptible to oxidation to sulfoxides.

Storage Rules:

  • Darkness: Store in amber vials. Light accelerates photo-oxidation.

  • Inert Atmosphere: Flush with Argon/Nitrogen.

  • Cold: Store at -20°C for long-term stability.

  • Salt Formation: If you do not need the free base immediately, convert it to the HCl or HBr salt . The salts are significantly more stable than the free amine.

Visualization: Hantzsch Workup Workflow

WorkupFlow reaction Reaction Mixture (EtOH) scavenge Optional: Add Thiourea reaction->scavenge Halide present? quench Pour into Ice Water reaction->quench Complete scavenge->quench basify Basify (pH 9) Na2CO3 quench->basify filter Filter Solid (Free Base) basify->filter Precipitates recryst Recrystallize (EtOH/H2O) filter->recryst

Caption: Standardized workup protocol to maximize purity and remove toxic alpha-haloketones.

References
  • Hantzsch Thiazole Synthesis Mechanism & Workup

    • Source: Chem Help Asap / SynArchive
    • Context: Detailed mechanism of the condensation and precipitation of the product upon neutraliz
    • URL:[Link] (General repository for Hantzsch protocols)

  • Recrystalliz

    • Source: National Institutes of Health (PMC)
    • Context: Validation of Ethanol/Water systems for ethyl 2-aminothiazole-4-carboxylate purific
    • URL:[Link]

  • Chromatography of Basic Amines (Tailing Solutions)

    • Source: Phenomenex Technical Guide
    • Context: Explanation of silanol interactions and the use of Triethylamine (TEA) as a mobile phase modifier.
    • URL:[Link]

  • Physical Properties & Safety (Ethyl 2-aminothiazole-4-carboxyl

    • Source: PubChem (CID 73216)[2]

    • Context: Melting point data (177-181°C)
    • URL:[Link]

Sources

Troubleshooting

Recrystallization solvents for Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate

This technical guide addresses the purification and recrystallization of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate (CAS: 1510452-77-3). Unlike the more robust 2-aminothiazoles, 5-aminothiazoles possess distinct e...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and recrystallization of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate (CAS: 1510452-77-3). Unlike the more robust 2-aminothiazoles, 5-aminothiazoles possess distinct electronic properties that make them susceptible to oxidation and "oiling out" during purification.

This guide is structured to support researchers in achieving pharmaceutical-grade purity (>98%) while mitigating degradation risks.

Part 1: Solvent Selection & Solubility Profile

The 5-amino-4-carboxylate core creates a "push-pull" electronic system. The amino group (electron donor) at position 5 and the carboxylate (electron acceptor) at position 4 create a dipole that dictates solubility.

Primary Recrystallization Systems
Solvent SystemRatio (v/v)MechanismSuitability
Ethyl Acetate / n-Heptane 1:3 to 1:5Anti-solvent Precipitation Dissolve in warm EtOAc; lower polarity with Heptane.High. Best for preventing "oiling out." Gentle thermal profile.
Ethanol (Absolute) 100%Thermal Gradient High solubility at reflux; low at 0°C.Moderate. Good for initial cleanup. Risk of ester transesterification if methanol is used.
Toluene 100%Thermal Gradient Dissolve hot (60-70°C); cool slowly.Specialized. Excellent for removing polar impurities, but requires higher heat (risk of degradation).
Dichloromethane / Hexane 1:4Evaporative/Anti-solvent Dissolve in DCM, add Hexane, slowly evaporate DCM.Rescue Method. Use only if thermal methods fail.

Critical Note on Alcohols: Avoid using Methanol if your target is the Methyl ester. While transesterification is slow without a catalyst, prolonged heating of a methyl ester in ethanol (or vice versa) can lead to mixed ester impurities. Since your target is the Methyl ester, Methanol is chemically safe, but Ethanol/Heptane is often physically superior for crystal growth.

Part 2: Step-by-Step Recrystallization Protocol

Objective: Purify crude Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate to >98% purity.

Phase 1: Dissolution (The "Gentle Heat" Rule)
  • Place crude solid in a round-bottom flask equipped with a magnetic stir bar.

  • Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of solid).

  • Heat the bath to 50°C (Do not exceed 60°C; 5-aminothiazoles are heat-sensitive).

  • If undissolved solid remains, add EtOAc in 0.5 mL increments until clear.

    • Note: If the solution is dark/black, add Activated Charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.

Phase 2: Nucleation & Anti-Solvent Addition
  • Remove from heat and let the solution cool to roughly 40°C.

  • Slowly add n-Heptane dropwise while stirring.

  • Stop adding immediately when a faint, persistent turbidity (cloudiness) appears.

  • Add 2-3 drops of EtOAc to clear the solution back to transparency.

Phase 3: Crystallization
  • Allow the flask to cool to room temperature undisturbed . (Stirring too fast induces oiling).

  • Once room temperature is reached, transfer to a 4°C refrigerator for 2-4 hours.

  • Optional: If no crystals form, scratch the inner glass wall with a glass rod to induce nucleation.

Phase 4: Isolation
  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash the cake with a cold 1:5 EtOAc/Heptane mixture.

  • Dry under high vacuum at room temperature (avoid oven drying >40°C).

Part 3: Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why? A: This is the most common issue with aminothiazole esters. It happens when the compound separates as a liquid phase before it can organize into a crystal lattice.

  • The Fix: You are likely cooling too fast or the solution is too concentrated.

    • Re-heat the mixture until the oil dissolves.

    • Add more Solvent A (EtOAc) (dilute by 10-20%).

    • Add a Seed Crystal (if available) at 30-35°C.

    • Cool very slowly (wrap the flask in a towel to insulate it).

Q2: The crystals are colored (yellow/orange/brown). Is this an impurity? A: Yes. Pure 5-aminothiazoles are typically off-white to pale yellow. Dark colors indicate oxidation of the free amine or polymerized byproducts.

  • The Fix: Perform a Charcoal Filtration . Dissolve the compound in EtOAc, add activated carbon, heat gently for 5 minutes, and filter through a Celite pad. Then proceed with the Heptane addition. Caution: Do not use charcoal for more than 10 minutes, as it can catalyze surface oxidation in air.

Q3: Can I use water as an anti-solvent (e.g., Methanol/Water)? A: It is risky. While effective for polarity, water can hydrolyze the methyl ester to the carboxylic acid (Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylic acid) if the pH is not perfectly neutral or if heated. Furthermore, water tends to force these lipophilic esters out as oils. Stick to organic anti-solvents (Heptane/Hexane).

Q4: My yield is low (<50%). Where is the product? A: It is likely remaining in the "Mother Liquor" (the filtrate).

  • The Fix: Do not discard the filtrate. Concentrate it using a rotary evaporator to 1/3rd of its volume and repeat the cooling process (Second Crop). Note that the second crop will have lower purity than the first.

Part 4: Process Logic & Decision Pathways

The following diagram illustrates the decision logic for purifying this specific aminothiazole derivative, accounting for its sensitivity.

RecrystallizationLogic Start Crude Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate SolubilityCheck Check Solubility in EtOAc @ 50°C Start->SolubilityCheck Insoluble Insoluble/Turbid SolubilityCheck->Insoluble Particulates remain Soluble Clear Solution SolubilityCheck->Soluble Charcoal Add Activated Carbon -> Filter Hot Insoluble->Charcoal Likely inorganic salts or polymer ColorCheck Is Solution Dark/Colored? Soluble->ColorCheck ColorCheck->Charcoal Yes AntiSolvent Add n-Heptane until Turbid ColorCheck->AntiSolvent No (Pale Yellow) Charcoal->AntiSolvent Cooling Cool Slowly to RT -> 4°C AntiSolvent->Cooling ResultCheck State of Matter? Cooling->ResultCheck Crystals Crystals Formed -> Filter & Dry ResultCheck->Crystals Oil Oiling Out ResultCheck->Oil RemedyOil Re-heat -> Add more EtOAc -> Seed Oil->RemedyOil RemedyOil->Cooling Retry

Caption: Decision matrix for solvent selection and troubleshooting "oiling out" phenomena during aminothiazole purification.

References

  • Yamada, M., Fukui, T., & Nunami, K. (1995).[1] A novel synthesis of methyl 5-substituted thiazole-4-carboxylates using 3-bromo-2-isocyanoacrylates (BICA). Tetrahedron Letters, 36(2), 257-260. (Context on 5-substituted thiazole synthesis stability).

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate

Introduction Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is of paramount importance, as impurities c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is of paramount importance, as impurities can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2][3][4] Unwanted chemical entities originating from starting materials, side reactions, or degradation can interfere with downstream synthetic steps, lead to the formation of toxic byproducts, and compromise the overall quality of the drug product.[1][4][5]

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate. Our goal is to equip you with the scientific understanding and practical protocols to achieve the desired purity for your critical research and development activities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate.

Problem 1: Low Yield After Recrystallization

Question: I am experiencing a very low yield after recrystallizing my crude Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate. What are the likely causes and how can I improve my recovery?

Answer: Low recovery during recrystallization is a common issue that can often be resolved by optimizing your procedure. Here are the primary causes and their solutions:

  • Excessive Solvent: Using too much solvent is the most frequent reason for low yield, as a significant amount of your product will remain in the mother liquor upon cooling.

    • Solution: After the initial filtration, you can concentrate the mother liquor by carefully evaporating a portion of the solvent and cooling it again to induce a second crop of crystals. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step to remove insoluble impurities, you can lose a substantial amount of product.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can do this by passing hot solvent through the setup just before filtering your dissolved product. Adding a small excess of the hot solvent before filtration can also help prevent premature crystallization.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the solubility at low temperatures is still significant, your yield will be compromised.

    • Solution: You may need to screen for a different solvent or a solvent system (a mixture of two or more solvents). For aminothiazole derivatives, common single solvents include ethanol and ethyl acetate. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can often provide a sharper crystallization and better recovery.

Problem 2: Oily Residue Instead of Crystals

Question: My compound is "oiling out" during cooling and forming a liquid layer instead of solid crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid. This typically happens if the melting point of your compound (or an impure version of it) is lower than the temperature of the solution at the point of supersaturation.

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly.

  • Slow Cooling is Crucial: Rapid cooling can shock the solution and promote oiling. Let the flask cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling process.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure, solid compound, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: If oiling persists, the solvent is likely too good at dissolving your compound. Consider switching to a less polar solvent or using a mixed solvent system where your compound is less soluble.

Problem 3: Persistent Impurity Detected by TLC/HPLC

Question: After purification, I still see a persistent impurity spot on my TLC plate (or a peak in my HPLC chromatogram). How can I identify and remove it?

Answer: The nature of the persistent impurity is often related to the synthetic route used to prepare the aminothiazole. The most common method is the Hantzsch thiazole synthesis.

  • Probable Impurities from Hantzsch Synthesis:

    • Unreacted Starting Materials: Depending on the specific reactants used, these could include an α-haloketoester and a thioamide.

    • Isomeric Impurity (2-Imino-2,3-dihydrothiazole): This is a common byproduct, especially if the reaction is run under acidic conditions.[6][7] To favor the desired 2-amino isomer, ensure the reaction is carried out under neutral or slightly basic conditions.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for separating closely related impurities. A silica gel column is typically used for aminothiazole derivatives.

    • Developing a Solvent System for Chromatography: Use Thin Layer Chromatography (TLC) to find an optimal solvent system that provides good separation between your product and the impurity (a ∆Rf of at least 0.2 is ideal). A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point. For aminothiazole derivatives, a mobile phase of petroleum ether: ethyl acetate (1:3) has been shown to be effective.[8]

    • Acid/Base Wash: If the impurity has a different acidity or basicity compared to your product, an acid-base extraction during the workup might be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in crude Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate?

A1: Impurities can arise from several sources:

  • Starting Materials: Impurities present in the initial reactants can be carried through the synthesis.

  • Side Reactions: The Hantzsch synthesis can produce isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[6][7]

  • Incomplete Reactions: Unreacted starting materials will contaminate the crude product.

  • Degradation: The product may degrade if exposed to harsh conditions (e.g., excessive heat, strong acids or bases) for extended periods.

  • Residual Solvents: Solvents used in the reaction or workup may remain in the final product.

Q2: Which recrystallization solvent is best for Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate?

A2: The ideal solvent must be determined empirically. However, for closely related aminothiazole esters, the following solvents have proven effective:

  • Ethanol: A common choice for recrystallizing aminothiazole derivatives.[9][10]

  • Ethyl Acetate: Also a widely used and effective solvent.

  • Mixed Solvents: A combination like ethanol/water or ethyl acetate/hexane can be very effective. You dissolve the compound in the minimum amount of the hot "good" solvent (e.g., ethanol or ethyl acetate) and then slowly add the "poor" solvent (e.g., water or hexane) until the solution becomes cloudy. Re-heating to get a clear solution followed by slow cooling often yields high-purity crystals.

Q3: How do I perform column chromatography for this compound?

A3: Column chromatography is a powerful purification technique for polar compounds like your target molecule.

  • Stationary Phase: Silica gel is the most common stationary phase for this class of compounds.[1][11][12]

  • Mobile Phase (Eluent): The choice of eluent is critical and should be determined by TLC analysis first. A good starting point is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) to elute your compound and separate it from impurities. A 2:1 mixture of hexane-ethyl acetate has been used for similar compounds.[12]

  • Loading the Column: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel column.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques should be used to confirm purity:

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. A pure sample will show a single major peak. HPLC-UV methods have been developed for similar aminothiazole compounds.[13]

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point. The melting point for the analogous ethyl ester is reported to be 176-180 °C.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and detect any impurities with distinct signals.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, pre-heat a funnel and filter flask, and quickly filter the hot solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a solvent system using TLC that gives your product an Rf value of approximately 0.3-0.4 and separates it well from impurities. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the column.

  • Elution: Begin eluting with the less polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move your compound down the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Summary Tables

Table 1: Recommended Solvents for Purification and Analysis

TechniqueSolvent/Solvent SystemPurposeReference
RecrystallizationEthanolSingle-solvent recrystallization[9][10]
RecrystallizationEthyl AcetateSingle-solvent recrystallization
RecrystallizationEthanol/WaterMixed-solvent recrystallization
RecrystallizationEthyl Acetate/HexaneMixed-solvent recrystallization
Column ChromatographySilica GelStationary Phase[1][11][12]
Column ChromatographyHexane/Ethyl AcetateMobile Phase (Gradient)[12]
TLCPetroleum Ether/Ethyl Acetate (1:3)Monitoring reaction/purity[8]

Visual Diagrams

PurificationWorkflow crude Crude Product (Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate) recrystallization Recrystallization (e.g., Ethanol or EtOAc/Hexane) crude->recrystallization Initial Purification analysis Purity & Identity Check (TLC, HPLC, NMR, MP) recrystallization->analysis column Column Chromatography (Silica Gel, Hexane/EtOAc) column->analysis analysis->column Further Purification Needed pure_product Pure Product analysis->pure_product Purity > 99%

Caption: General purification workflow for the target compound.

TroubleshootingRecrystallization start Recrystallization Issue issue1 Low Yield Too much solvent Premature crystallization Poor solvent choice Concentrate mother liquor Pre-heat funnel Re-screen solvents start->issue1 Problem issue2 Compound Oils Out Cooling too fast Solution too concentrated Impurities depressing MP Cool slowly Add more solvent Scratch flask/seed start->issue2 Problem issue3 No Crystals Form Solution not saturated Compound very soluble Evaporate solvent Add anti-solvent Cool to lower temp start->issue3 Problem

Caption: Troubleshooting common recrystallization problems.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • BenchChem. (2025). Recrystallization methods for purifying aminothiazole compounds. BenchChem Technical Support.
  • Tackett, B. (2024). Impurities in APIs and Their Effects on Products. Contract Pharma.
  • PYG Lifesciences. (2025). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. PYG Lifesciences Blog.
  • Pharmaguideline. (2024). Impact of Organic Impurities on the Stability of Active Pharmaceutical Ingredients (API). Pharmaguideline.
  • BenchChem. (2025). common side reactions in the Hantzsch synthesis of 5-aminothiazoles. BenchChem Technical Support.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639.
  • CymitQuimica. (2024). Understanding API Impurities and their Importance in the Pharmaceutical Industry. CymitQuimica Blog.
  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • Columbia University.
  • Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
  • University of Rochester. Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
  • BenchChem. (2025).
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech Blog.
  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 114.
  • University of Groningen. (2022).
  • Watson, D. G.
  • ChemicalBook. (2025).
  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
  • International Journal of Current Innovations in Advanced Research. (2025). review on quantitative determination of preservatives - methyl paraben and propyl paraben by thin layer.
  • Kumar, A., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 897589.

Sources

Troubleshooting

Technical Support Center: Aminothiazole Storage and Stability

Welcome to the technical support center for aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper sto...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage and handling of these valuable compounds. By understanding the underlying chemical principles of their degradation, you can ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability and storage of aminothiazole compounds.

FAQ 1: What are the primary factors that cause aminothiazole degradation?

Aminothiazoles, like many heterocyclic compounds, are susceptible to degradation through several key pathways. The primary environmental factors to control are light, temperature, pH (especially acidic conditions), and oxygen . The presence of an amino group and a sulfur atom within the thiazole ring makes them particularly vulnerable to:

  • Oxidation: The sulfur atom in the thiazole ring is prone to oxidation, which can lead to the formation of sulfoxides and sulfones. This process can destabilize the ring structure, potentially leading to ring cleavage. Some aminothiazole derivatives have also been shown to act as free radical scavengers, indicating their susceptibility to oxidative processes.[1][2][3]

  • Hydrolysis: Under acidic conditions, the thiazole ring can undergo hydrolysis, breaking the ring and forming smaller, more polar degradation products. Substituents on the aminothiazole core, such as amide linkages, can also be susceptible to acid-catalyzed hydrolysis.[1][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. While specific photochemical pathways can be complex and compound-dependent, it is a critical factor to control for all aminothiazole derivatives.[5][6]

  • Dimerization/Polymerization: Some aminothiazoles, particularly in solution, can undergo self-condensation or polymerization reactions, especially if stored improperly over long periods.[7][8]

FAQ 2: What are the ideal storage conditions for solid aminothiazole compounds?

For solid-state aminothiazole derivatives, the goal is to minimize exposure to the degradation factors mentioned above.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, including oxidation and hydrolysis.
Light Amber vials or opaque containersProtects from light-induced degradation.[5]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation by displacing oxygen.
Moisture Tightly sealed containers with desiccantPrevents hydrolysis.
FAQ 3: How should I store aminothiazole stock solutions?

Storing aminothiazoles in solution presents additional challenges due to increased molecular mobility and interaction with the solvent.

ParameterRecommended ConditionRationale
Solvent Anhydrous, aprotic solvents (e.g., DMSO, DMF)Minimizes the risk of hydrolysis. However, be aware that some aminothiazoles can be unstable in DMSO over time.[8]
Temperature -20°C or -80°CDrastically slows degradation rates in solution. Studies have shown that decomposition is significantly reduced at -20°C in DMSO.[8]
Aliquoting Small, single-use aliquotsAvoids multiple freeze-thaw cycles which can introduce moisture and accelerate degradation.
Container Amber, tightly sealed vialsProtects from light and atmospheric moisture/oxygen.
FAQ 4: I've noticed a change in the color of my aminothiazole compound. What does this indicate?

A change in color, typically to a brownish or yellowish hue, is a common visual indicator of degradation.[9] This is often due to the formation of small amounts of oxidized or polymerized byproducts. If you observe a color change, it is crucial to re-evaluate the purity of your compound before use.

FAQ 5: Can the substituents on the aminothiazole ring affect its stability?

Absolutely. The electronic and steric properties of substituents can significantly influence the stability of the aminothiazole core. For example:

  • Electron-withdrawing groups on an attached benzamide ring can decrease the basicity of an aniline nitrogen, potentially minimizing acid-catalyzed hydrolysis.[4]

  • Bulky substituents at the 4 or 5 position of the thiazole ring can sterically hinder metabolic epoxidation, a potential degradation pathway.[10]

  • The nature of the linker between the aminothiazole core and other moieties can also impact stability.[10]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of aminothiazole derivatives.

Problem 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of the aminothiazole compound.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your stock compound using a suitable analytical method such as HPLC-UV or LC-MS/MS.[11]

    • Prepare Fresh Solutions: Always prepare fresh solutions from solid stock for critical experiments.

    • Review Storage Conditions: Ensure that both solid and solution stocks are stored according to the recommendations in the FAQ section.

    • Consider Solvent Effects: If using DMSO, be mindful of potential long-term instability and consider alternative anhydrous, aprotic solvents if necessary.[8]

Problem 2: Appearance of multiple unknown peaks in HPLC analysis under acidic conditions.
  • Possible Cause: Acid-catalyzed hydrolysis of the aminothiazole ring or labile substituents.[1]

  • Troubleshooting Steps:

    • Milder Conditions: If performing forced degradation studies, start with milder acidic conditions (e.g., lower acid concentration, lower temperature) to identify the primary degradation products before they undergo further reactions.[1]

    • Time-Course Analysis: Analyze samples at multiple time points to track the formation and potential secondary degradation of initial products.[1]

    • Gradient HPLC Method: Employ a gradient elution method in your HPLC analysis to effectively separate the parent compound from potentially numerous and more polar degradation products.[1]

Problem 3: Rapid degradation observed during oxidative stress studies.
  • Possible Cause: The inherent susceptibility of the thiazole's sulfur atom to oxidation, potentially catalyzed by trace metal ions.[1]

  • Troubleshooting Steps:

    • Fresh Oxidizing Agent: Prepare fresh solutions of the oxidizing agent (e.g., hydrogen peroxide) for each experiment.[1]

    • High-Purity Reagents: Use high-purity water and reagents to minimize the presence of catalytic metal ions.[1]

    • Consider Chelating Agents: If metal contamination is suspected, the addition of a trace amount of a chelating agent like EDTA may be beneficial.[1]

III. Experimental Protocols & Workflows

Protocol 1: Standardized Stability Assessment of an Aminothiazole Compound

This protocol outlines a basic workflow to assess the stability of a new aminothiazole derivative under common laboratory conditions.

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare concentrated stock solution in anhydrous DMSO B Aliquot into multiple small-volume amber vials A->B C1 -80°C (Control) B->C1 C2 -20°C B->C2 C3 4°C B->C3 C4 Room Temperature (Dark) B->C4 C5 Room Temperature (Light) B->C5 D Analyze aliquots by HPLC-UV at T=0, 1, 2, 4, 8 weeks C1->D C2->D C3->D C4->D C5->D E Calculate % purity and identify degradation products D->E

Caption: Workflow for assessing aminothiazole stability.

Methodology:

  • Stock Solution Preparation: Dissolve the aminothiazole compound in anhydrous DMSO to a known concentration (e.g., 10 mM).

  • Aliquoting: Dispense the stock solution into multiple small-volume, amber glass vials.

  • Storage: Store the aliquots under the different temperature and light conditions as outlined in the diagram.

  • Time-Point Analysis: At each designated time point, retrieve one aliquot from each storage condition.

  • HPLC Analysis: Analyze the samples by a validated reverse-phase HPLC-UV method to determine the purity of the parent compound.

  • Data Evaluation: Plot the percentage of the parent compound remaining over time for each condition to determine the degradation rate.

Troubleshooting Logic for Unexpected Degradation

This diagram provides a logical flow for troubleshooting unexpected degradation of an aminothiazole compound.

Degradation_Troubleshooting A Unexpected degradation observed (e.g., low purity, extra peaks) B Is the compound in solid form or solution? A->B C Check solid storage conditions: - Temperature (-20°C?) - Light exposure? - Inert atmosphere? - Moisture? B->C Solid D Check solution storage conditions: - Solvent (anhydrous?) - Temperature (-80°C?) - Freeze-thaw cycles? - Light exposure? B->D Solution H Re-purify solid and store under ideal conditions C->H E Was the solution freshly prepared? D->E F Potential issue with solvent quality or pH E->F Yes G Compound may be inherently unstable in the chosen solvent E->G No I Prepare fresh solution and re-aliquot for storage G->I

Caption: Troubleshooting unexpected aminothiazole degradation.

IV. Concluding Remarks

The chemical stability of aminothiazole derivatives is a critical parameter that underpins the reliability and reproducibility of research and development efforts. By implementing the storage and handling best practices outlined in this guide, researchers can significantly mitigate the risk of compound degradation. Proactive stability assessment and careful attention to experimental conditions are paramount to ensuring the integrity of your valuable scientific work.

V. References

  • N.A. Storage. (n.d.). Heterocyclic Compound Warehouse Storage Solutions. Cubework. Retrieved from

  • BenchChem. (2025). Degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions. BenchChem. Retrieved from

  • Goodin, D. B., et al. (1997). Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole and covalent modification of the enzyme. PubMed, 30(9), 9305956. Retrieved from

  • Jäger, A., et al. (2007). Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions and Reduction of Their Mutagenic Potential. PubMed, 45(12), 17619072. Retrieved from

  • Sajitha, N. S., et al. (2008). Antioxidant activity of an aminothiazole compound: possible mechanisms. PubMed, 18559288. Retrieved from

  • RSC Publishing. (n.d.). Investigation of the photochemical behavior of allomaltol-containing 2-aminothiazole derivatives. Organic & Biomolecular Chemistry. Retrieved from

  • PubChem. (n.d.). 2-Aminothiazole. Retrieved from

  • Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC, 7888365. Retrieved from

  • ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from

  • Costa, R. K. E., et al. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry, 5, 100842. Retrieved from

  • Kumar, A., et al. (2017). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis, 145, 452-461. Retrieved from

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Biology & Interactions, 330, 109244. Retrieved from

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from

  • Schaduang, S., et al. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC, 7234324. Retrieved from

  • A. F. M. El-Henawy, et al. (2019). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. PubMed, 31331006. Retrieved from

Sources

Optimization

Technical Support Center: Solving Solubility Issues of Thiazole Derivatives in Aqueous Media

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole derivatives. This guide is designed to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole derivatives. This guide is designed to provide practical, in-depth solutions to one of the most common hurdles in the lab: poor aqueous solubility. Thiazole-containing compounds are a cornerstone of modern medicinal chemistry, found in numerous approved drugs.[1][2][3] However, their often rigid, aromatic, and hydrophobic nature presents significant challenges for in vitro and in vivo studies, where aqueous solubility is paramount for obtaining reliable and reproducible data.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. We will explore issues in a practical question-and-answer format, covering everything from initial stock solution preparation to advanced formulation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when beginning work with a new thiazole derivative.

Question: Why are many of my thiazole derivatives poorly soluble in aqueous media?

Answer: The low aqueous solubility of thiazole derivatives typically stems from their molecular structure. Several factors contribute:

  • Aromaticity and Rigidity: The thiazole ring is a rigid, planar aromatic system. Such structures tend to stack efficiently in a solid-state crystal lattice, making it energetically difficult for water molecules to break them apart and solvate them.[4][5]

  • Hydrophobicity: While the thiazole ring contains nitrogen and sulfur heteroatoms, the overall molecule, especially when substituted with nonpolar groups (like phenyl or long alkyl chains), can be highly lipophilic (hydrophobic). Larger molecules with more carbon branching generally have lower aqueous solubility.[6]

  • High Melting Point: A high melting point is often correlated with strong crystal lattice energy. Overcoming this energy is a prerequisite for dissolution, making high-melting-point solids more challenging to dissolve.[4]

Question: I've received a new thiazole compound. What are the very first steps I should take to assess and improve its solubility for a biological assay?

Answer: Start with the simplest and most common techniques before moving to more complex formulations.

  • Start with a Strong Organic Solvent: Attempt to create a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[7] If DMSO fails, consider other polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), but always verify their compatibility with your specific assay.[7]

  • Perform a "Crash Test": Once you have a clear DMSO stock, perform a small-scale test dilution into your final aqueous buffer (e.g., PBS, cell culture medium). Add the stock solution to the buffer to reach your desired final concentration (typically ensuring the final DMSO concentration is <0.5%). Observe immediately and after 1-2 hours for any signs of precipitation (cloudiness, visible particles). This will quickly tell you if you have a problem.

  • Adjust pH (if applicable): If your molecule has ionizable groups (acidic or basic sites), its solubility will be pH-dependent. The nitrogen atom in the thiazole ring can be weakly basic. Adjusting the pH of your aqueous buffer can dramatically increase solubility by forming a more soluble salt in situ.[7][8][9]

Question: How exactly does pH affect the solubility of my thiazole compound?

Answer: The solubility of ionizable compounds is lowest at their isoelectric point and increases as the molecule becomes charged.[8] Many thiazole derivatives contain basic nitrogen atoms that can be protonated (gain a proton, H+) under acidic conditions.

  • Weakly Basic Thiazoles: These compounds become more soluble in acidic buffers (e.g., pH < 6). The protonated form is a cation, which is more polar and interacts more favorably with water.

  • Weakly Acidic Thiazoles: If your derivative has an acidic functional group (e.g., a carboxylic acid or a phenol), it will become more soluble in basic buffers (e.g., pH > 8) as it is deprotonated to form an anion.

Creating a simple pH-solubility profile is a crucial first step in characterization (see Protocol 1).

Question: What is a co-solvent, and when is it the right tool to use?

Answer: A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of nonpolar solutes.[10] Co-solvents work by reducing the polarity of the overall solvent system, making it more favorable for the hydrophobic compound to dissolve.

You should consider using a co-solvent when pH adjustment is not effective or not an option (e.g., for a non-ionizable compound or if your assay is pH-sensitive). Common co-solvents in biological research include:

  • Ethanol

  • Polyethylene Glycol 400 (PEG 400)[8]

  • Propylene Glycol

It is critical to keep the final concentration of the co-solvent low (typically <5%) to avoid affecting the biological activity or integrity of your assay.

Part 2: Troubleshooting Guides for Specific Experimental Scenarios

This section provides structured solutions to specific problems you may encounter in the lab.

Scenario 1: Precipitation Upon Dilution from DMSO Stock

Problem: "My thiazole compound dissolves perfectly in 100% DMSO, but when I add it to my aqueous assay buffer, a precipitate forms immediately. Why is this happening and how can I fix it?"

Causality: This is a classic problem known as "precipitation upon dilution" or "crashing out."[7] Your compound is soluble in the organic environment of DMSO but is poorly soluble in the aqueous environment of your buffer. When the DMSO is diluted in water, the local solvent environment around the drug molecule rapidly changes from organic to aqueous, causing the poorly soluble compound to precipitate out of the solution.[7]

Troubleshooting Workflow:

Follow this step-by-step process to resolve the issue.

G start Problem: Precipitation on Dilution check_dmso Step 1: Verify Final DMSO Concentration is Low (<0.5%) start->check_dmso serial_dilute Step 2: Use Serial Dilution (Intermediate Dilution in Co-solvent/Buffer Mix) check_dmso->serial_dilute If Yes cosolvent Step 3: Add a Co-solvent (e.g., PEG 400, Ethanol) to the Final Buffer serial_dilute->cosolvent If Fails success Solution Found serial_dilute->success If Works ph_adjust Step 4: Adjust Buffer pH (if molecule is ionizable) cosolvent->ph_adjust If Fails / Not Tolerated cosolvent->success If Works advanced Step 5: Consider Advanced Formulation Strategies (Cyclodextrins, Nanosuspensions) ph_adjust->advanced If Fails ph_adjust->success If Works advanced->success If Works

Caption: Troubleshooting workflow for precipitation.

Detailed Steps:

  • Check Final DMSO Concentration: Ensure your final DMSO concentration is as low as possible, ideally below 0.5%. While DMSO is miscible with water, high concentrations can still promote precipitation of highly hydrophobic compounds.

  • Use Serial Dilution: Instead of a single large dilution, perform a multi-step serial dilution.[7] First, dilute the 100% DMSO stock into an intermediate solution containing a higher percentage of an organic co-solvent (like ethanol) or a mix of buffer and co-solvent. Then, perform the final dilution from this intermediate solution into the aqueous buffer. This gradual change in solvent polarity can prevent the compound from crashing out.

  • Incorporate a Co-solvent: If serial dilution isn't enough, add a small amount of a biocompatible co-solvent like PEG 400 directly to your final aqueous buffer. This slightly reduces the overall polarity of the medium, helping to keep the thiazole derivative in solution.

  • Adjust pH: For ionizable thiazole derivatives, modify the pH of your final buffer to charge the molecule and increase its aqueous solubility.

  • Advanced Formulations: If these simpler methods fail, you must employ a more robust formulation strategy, such as creating a cyclodextrin inclusion complex or a nanosuspension (see Part 3 for protocols).

Scenario 2: Inconsistent Biological Activity

Problem: "The measured activity (e.g., IC50) of my thiazole compound is inconsistent between experiments. Could this be a solubility issue?"

Causality: Absolutely. Inconsistent results are a hallmark of a compound operating at or near its solubility limit. If the compound is not fully dissolved, the actual concentration in solution is unknown and lower than the nominal concentration, leading to variable biological effects.[7]

Key Factors and Solutions:

  • Hidden Precipitation: The compound may be precipitating in the assay plate over time, but in a way that is not obvious to the naked eye.

    • Solution: Visually inspect your assay plates under a microscope to look for crystalline structures or amorphous precipitate.

  • pH Drift: The solubility of many thiazole derivatives is highly pH-dependent.[7] Minor variations in buffer preparation between experiments can lead to significant differences in the amount of dissolved compound.

    • Solution: Always use a calibrated pH meter to verify the final pH of your buffers. Use buffers with sufficient buffering capacity to resist pH changes.

  • "Seeding" Effects: If there are microscopic, undissolved particles, they can act as seeds for further precipitation, leading to a time-dependent decrease in the effective compound concentration during the assay.

    • Solution: After dilution, filter your final compound solution through a 0.22 µm syringe filter to remove any undissolved microcrystals before adding it to the assay.

Part 3: Advanced Formulation Protocols

When standard solvent and pH adjustments are insufficient, more advanced formulation techniques are required. Here are detailed protocols for common and effective methods.

Protocol 1: pH-Solubility Profiling

Objective: To determine the aqueous solubility of an ionizable thiazole derivative at different pH values.

Methodology:

  • Prepare a Series of Buffers: Create a set of buffers covering a relevant physiological and experimental range (e.g., pH 3, 5, 6.5, 7.4, 8.5, 10).

  • Add Excess Compound: Add an excess amount of the solid thiazole compound to a known volume of each buffer in separate vials. The solid should be clearly visible at the bottom.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Supernatant: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove a known volume of the clear supernatant without disturbing the pellet. Dilute the supernatant with a suitable solvent in which the compound is highly soluble (e.g., acetonitrile or DMSO).

  • Quantify: Analyze the concentration of the compound in the diluted samples using a calibrated analytical method like HPLC-UV or LC-MS.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH.

Data Summary Table:

Buffer pHMeasured Solubility (µg/mL)Visual Observations
3.0
5.0
6.5
7.4
8.5
10.0
Protocol 2: Cyclodextrin Inclusion Complex Formation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate a poorly soluble "guest" molecule, like a thiazole derivative, forming a water-soluble "inclusion complex."[11][12][13][] This complex effectively shields the hydrophobic part of the drug from water, dramatically increasing its apparent solubility.[15]

G cluster_before Before Complexation cluster_after After Complexation drug Hydrophobic Thiazole Derivative complex Water-Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex Encapsulation water Aqueous Medium complex->water Dissolves In

Caption: Mechanism of cyclodextrin inclusion.

Methodology (Kneading Method):

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many pharmaceutical applications due to its high aqueous solubility and low toxicity.[11][15]

  • Molar Ratio Calculation: Determine the appropriate molar ratio of the thiazole compound to cyclodextrin. A 1:1 or 1:2 ratio is a good starting point for screening.

  • Kneading:

    • Place the calculated amount of HP-β-CD into a mortar.

    • Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.

    • Gradually add the thiazole compound to the paste while continuously grinding with a pestle for 30-60 minutes. The mixture should remain a consistent paste.

  • Drying: Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved, yielding a dry powder. This powder is the inclusion complex.

  • Solubility Testing: Test the aqueous solubility of the resulting powder compared to the uncomplexed drug using the method described in Protocol 1 (at a fixed pH, e.g., 7.4).

Protocol 3: Nanosuspension via Antisolvent Precipitation

Causality: Reducing the particle size of a drug to the nanometer scale dramatically increases its surface-area-to-volume ratio.[10][16] According to the Noyes-Whitney equation, this increased surface area leads to a significantly faster dissolution rate, which can improve bioavailability.[10]

Methodology:

  • Prepare Drug Solution: Dissolve the thiazole compound in a suitable organic solvent (e.g., acetone, ethanol) to create a concentrated drug solution.

  • Prepare Antisolvent Solution: In a separate beaker, prepare the antisolvent, which is typically water or an aqueous buffer. Add a small amount of a stabilizer (e.g., 0.1% w/v of a surfactant like Tween 80 or a polymer like Poloxamer 188) to the antisolvent. The stabilizer is crucial for preventing the newly formed nanoparticles from aggregating.[7]

  • Precipitation: Under high-speed stirring or sonication, rapidly inject the drug-solvent solution into the antisolvent solution.[7][17] The volume ratio of antisolvent to solvent should be high (e.g., 10:1 or greater) to induce rapid precipitation.

  • Solvent Removal: Remove the organic solvent from the resulting nanosuspension, typically using a rotary evaporator under reduced pressure.

  • Characterization: The resulting aqueous nanosuspension can be used directly or further processed (e.g., lyophilized into a powder). Characterize the particle size using a technique like Dynamic Light Scattering (DLS).

References
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). MDPI. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Pharmaceuticals. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (2013). ResearchGate. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2024). World Pharma Today. [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019). Journal of Pharmaceutical Investigation. [Link]

  • Methods of solubility enhancements. (2015). Slideshare. [Link]

  • Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. (2016). Expert Opinion on Drug Delivery. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). The AAPS Journal. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2017). SciSpace. [Link]

  • How can cyclodextrins enhance solubility? (2025). YouTube. [Link]

  • Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2024). Ascendia Pharma. [Link]

  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2015). ADMET & DMPK. [Link]

  • Aqueous solubility of the 1,3,4-thiadiazole derivatives. (2019). ResearchGate. [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2021). AAPS PharmSciTech. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2017). Current Drug Targets. [Link]

  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2025). ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. (2024). Scientific Reports. [Link]

  • Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. (2024). Journal of Biomolecular Structure and Dynamics. [Link]

  • Improvement in aqueous solubility achieved via small molecular changes. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Catalent. [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). Molecules. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry. [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). ResearchGate. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). ACS Publications. [Link]

  • Efficient Synthesis of 2,4-Disubstituted Thiazoles under Grinding. (2010). ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Analysis of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate

This guide details the comparative 1H NMR analysis of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate . It is designed for analytical chemists and drug discovery scientists requiring rigorous structural validation of t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the comparative 1H NMR analysis of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate . It is designed for analytical chemists and drug discovery scientists requiring rigorous structural validation of thiazole-based scaffolds.

Executive Summary

Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is a critical heterocyclic building block in the synthesis of antibiotics and kinase inhibitors. Its structural integrity is defined by the labile 5-amino group and the regiochemistry of the 2-ethyl substituent.

This guide compares the analytical performance of two primary solvent systems—DMSO-d6 (Method A) and CDCl3 (Method B). Experimental evidence demonstrates that Method A (DMSO-d6) is the superior protocol for quantitative validation due to the stabilization of exchangeable protons and prevention of solute aggregation.

Structural Analysis & Resonance Logic

Before analyzing the spectrum, we must establish the theoretical resonance assignments based on the compound's electronic environment.

MoietyProton TypeMultiplicityPredicted Shift (δ, ppm)Electronic Influence
-NH₂ Amine (C5)Broad Singlet6.80 – 7.50*Resonance donation into the thiazole ring; highly solvent-dependent.
-OCH₃ Methyl EsterSinglet3.75 – 3.85Deshielded by the adjacent carbonyl group.
-CH₂- Ethyl (C2)Quartet (

Hz)
2.85 – 3.05Deshielded by the aromatic thiazole ring (C=N bond anisotropy).
-CH₃ Ethyl (C2)Triplet (

Hz)
1.25 – 1.35Typical alkyl terminal methyl, slightly deshielded by proximity to ring.

*Note: The amine shift is the primary variable affecting "product performance" in spectral quality.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely logistical; it fundamentally alters the spectral topology of 5-aminothiazoles.

Method A: DMSO-d6 (Recommended)
  • Mechanism: DMSO acts as a strong hydrogen-bond acceptor. It "locks" the labile amine protons (-NH₂) into a distinct environment, slowing their exchange rate with residual water.

  • Result: The -NH₂ signal appears as a distinct, integrable broad singlet (often split if H-bonding is intramolecular).

  • Performance Score: 9.5/10 (High Resolution, Quantitative).

Method B: CDCl3 (Alternative)
  • Mechanism: Chloroform is a non-polar, protic solvent with acidic trace impurities (DCl). It promotes rapid proton exchange and potential aggregation of the amine.

  • Result: The -NH₂ signal often broadens into the baseline or merges with other signals, making purity integration impossible.

  • Performance Score: 4.0/10 (Qualitative only; risk of decomposition).

Experimental Data Comparison Table
FeatureDMSO-d6 Spectrum CDCl3 Spectrum Impact on Analysis
-NH₂ Visibility Sharp/Broad Singlet @ ~7.2 ppmInvisible or Very Broad @ ~5.5-6.0 ppmDMSO allows quantitative purity calculation via NH₂ integration.
Water Signal Distinct peak @ 3.33 ppmVariable peak @ ~1.56 ppmWater in CDCl3 can overlap with alkyl signals.
Solubility Excellent (>50 mg/mL)Moderate to PoorCDCl3 may require filtration, risking yield loss.
Stability HighLow (Acidic traces in CDCl3 can degrade 5-aminothiazoles)DMSO preserves the sample for long-term storage.
Detailed Experimental Protocol

To replicate the Method A (DMSO-d6) standard, follow this self-validating workflow.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the product into a clean vial.

  • Add 0.6 mL of DMSO-d6 (99.9% D). Tip: Use an ampoule to ensure dryness.

  • Vortex for 30 seconds until fully dissolved. Ensure no suspension remains (Tyndall effect check).

  • Transfer to a 5mm NMR tube.

Step 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Number of Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity profiling).

  • Relaxation Delay (D1): 5.0 seconds . Crucial: The quaternary carbons and exchangeable NH₂ protons require longer relaxation times for accurate integration.

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Validation
  • Phasing: Apply manual phasing, focusing on the baseline around the large DMSO solvent peak (2.50 ppm).

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration:

    • Set the Ethyl -CH₃ triplet (1.3 ppm) to integral 3.00 .

    • Validate: The Ethyl -CH₂ quartet must integrate to 2.00 ± 0.05 .

    • Validate: The Ester -OCH₃ singlet must integrate to 3.00 ± 0.05 .

    • Calculate: The -NH₂ integral represents the "active" purity. Values <1.8 indicate proton exchange or degradation.

Visualization of Analytical Logic

The following diagram illustrates the decision-making pathway for assigning signals and troubleshooting common issues in the analysis of this compound.

NMR_Analysis_Logic Start Start: Crude Spectrum Solvent_Check Check Solvent Residual (DMSO: 2.50 ppm) Start->Solvent_Check Region_Aliphatic Aliphatic Region (1.0 - 4.5 ppm) Solvent_Check->Region_Aliphatic Region_Aromatic Downfield Region (6.0 - 9.0 ppm) Solvent_Check->Region_Aromatic Assign_Ethyl Identify Ethyl Group Triplet (1.3) + Quartet (2.9) Region_Aliphatic->Assign_Ethyl Assign_Ester Identify Ester Singlet (3.8 ppm) Region_Aliphatic->Assign_Ester Assign_Amine Identify NH2 Broad Singlet (~7.2 ppm) Region_Aromatic->Assign_Amine Validation Integral Validation (CH3 set to 3.00) Assign_Ethyl->Validation Assign_Ester->Validation Assign_Amine->Validation Pass PASS: Pure Compound Validation->Pass Integrals Correct Fail FAIL: Impurity/Exchange Validation->Fail NH2 < 1.8 or Extra Peaks

Caption: Logical workflow for signal assignment and purity validation of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate in DMSO-d6.

Troubleshooting & Impurity Profiling

When synthesizing this compound (often via Gewald-type or Thorpe-Ziegler cyclization), specific impurities may persist.

Impurity SignalChemical Shift (DMSO-d6)OriginRemediation
Unreacted Nitrile ~3.5 - 4.0 ppm (complex)Starting material (e.g., methyl cyanoacetate derivative)Recrystallization from EtOH.
Thiophene Byproduct ~6.5 - 7.5 ppm (aromatic d/t)Gewald reaction side-product (if S₈ used)Column chromatography (Hex/EtOAc).
Water 3.33 ppm (Broad)Wet DMSO or hygroscopic sampleDry sample in vacuum desiccator over P₂O₅.
References
  • National Institute of Standards and Technology (NIST). (2023). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- Infrared and NMR Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[2] Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Thiazole formation through a modified Gewald reaction. Beilstein J. Org.[3][4] Chem. 11, 875–883.[3][5] Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Vibrational Landscape of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate: An FTIR-Based Comparative Analysis

In the intricate world of drug discovery and development, the precise characterization of novel chemical entities is paramount. Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate, a molecule of significant interest due to...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and development, the precise characterization of novel chemical entities is paramount. Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate, a molecule of significant interest due to the prevalence of the aminothiazole scaffold in medicinal chemistry, presents a unique analytical challenge.[1][2] This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic features of this compound. Drawing upon comparative data from structurally related aminothiazole derivatives, we will explore the characteristic vibrational modes, offer a detailed experimental protocol for spectral acquisition, and contextualize the utility of FTIR against other common analytical techniques.

The Vibrational Signature: Predicting the Characteristic FTIR Peaks

While a dedicated experimental spectrum for Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is not publicly available, a robust prediction of its key FTIR absorption bands can be made by dissecting its functional groups and comparing them with known spectra of analogous compounds. The primary vibrational modes of interest arise from the amino group, the ester functionality, the ethyl substituent, and the thiazole ring itself.

Functional Group/Vibrational Mode **Expected Wavenumber (cm⁻¹) **Rationale and Comparative Insights
N-H Stretching (Amino Group) 3500 - 3300The primary amine (-NH₂) will exhibit two distinct stretching vibrations in this region, corresponding to the asymmetric and symmetric stretches. This is a hallmark of primary amines and has been observed in various aminothiazole derivatives.[3][4]
C-H Stretching (Aliphatic) 3000 - 2850These bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds within the ethyl and methyl groups. The presence of multiple peaks in this region is expected.[4]
C=O Stretching (Ester) 1720 - 1700The carbonyl group of the methyl ester is expected to show a strong, sharp absorption band in this range. The exact position can be influenced by conjugation with the thiazole ring. For comparison, ethyl 2-aminothiazole-4-carboxylate derivatives show a C=O stretch around 1687 cm⁻¹.[1]
C=N and C=C Stretching (Thiazole Ring) 1650 - 1500The aromatic-like thiazole ring will produce a series of characteristic stretching vibrations in this region due to the C=N and C=C bonds. These are often observed as a set of sharp to medium intensity bands.[5][6]
N-H Bending (Amino Group) 1640 - 1560The scissoring vibration of the primary amine typically appears in this region and can sometimes overlap with the thiazole ring vibrations.[5][7]
C-O Stretching (Ester) 1300 - 1100Two distinct C-O stretching bands are anticipated for the ester group: the C-O-C asymmetric stretch and the O-CH₃ symmetric stretch.
C-S Stretching (Thiazole Ring) 800 - 600The stretching vibration of the carbon-sulfur bond within the thiazole ring is expected to appear in the fingerprint region and can be a useful marker for the integrity of the heterocyclic core.

Table 1. Predicted FTIR Characteristic Peaks for Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate.

Visualizing the Molecular Vibrations

To better understand the origins of these vibrational modes, the following diagram illustrates the key functional groups of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate.

Figure 1. Key Functional Groups for FTIR Analysis.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a standardized method for obtaining the FTIR spectrum of a solid sample like Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate using the KBr pellet technique. This method is widely used for its reliability and the high quality of the resulting spectra.

Materials:

  • Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to acquire the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet):

    • Gently grind approximately 200 mg of dry KBr powder in the agate mortar to a fine, consistent particle size.

    • Add 1-2 mg of the sample to the KBr powder.

    • Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The goal is to disperse the sample evenly within the KBr matrix.

    • Transfer the powder mixture to the pellet die.

    • Place the die in the pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • Compare the obtained spectrum with the predicted values and the spectra of related compounds to assign the vibrational modes.

cluster_workflow FTIR Experimental Workflow start Start background Acquire Background Spectrum start->background prepare Prepare KBr Pellet (Grind Sample with KBr) background->prepare press Press Pellet prepare->press acquire_sample Acquire Sample Spectrum press->acquire_sample analyze Analyze Spectrum (Peak Picking & Assignment) acquire_sample->analyze end End analyze->end

Figure 2. Standard FTIR Experimental Workflow.

A Comparative Look: FTIR in the Analytical Toolbox

While FTIR is a powerful tool for identifying functional groups, a comprehensive structural elucidation often requires a multi-technique approach. Here's a brief comparison of FTIR with other common analytical methods.

Technique Information Provided Advantages Limitations
FTIR Spectroscopy Functional groups present in the molecule.Fast, non-destructive, relatively inexpensive, provides a unique "fingerprint" for a compound.Does not provide information on molecular weight or the connectivity of atoms. Can be challenging for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[8]Provides unambiguous structural information.Requires larger sample amounts, more expensive instrumentation, and longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns, which can help determine the elemental composition and structural fragments.[8]Extremely sensitive, requires very small sample amounts.Can be destructive, and interpretation of fragmentation patterns can be complex.
UV-Vis Spectroscopy Information about electronic transitions and conjugation within the molecule.Simple, fast, and useful for quantitative analysis.Provides limited structural information, spectra can be broad and non-specific.

In an ideal workflow, FTIR would be used as a rapid initial screening technique to confirm the presence of key functional groups (e.g., amine, ester) and the integrity of the thiazole ring. NMR and MS would then be employed for definitive structure confirmation and elucidation.

Conclusion

The FTIR spectrum of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is predicted to be rich with information, offering clear signatures for its primary amine, methyl ester, and the core thiazole heterocycle. By leveraging comparative data from analogous structures, researchers can confidently assign the key vibrational bands. When integrated into a broader analytical workflow that includes NMR and MS, FTIR serves as an indispensable tool for the rapid and reliable characterization of this and other novel molecules in the pipeline of drug discovery.

References

  • Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS)
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isol
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar.
  • Ethyl 2-aminothiazole-4-carboxyl
  • FTIR spectrum of compound A2.
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ACS Omega.
  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling.
  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PLoS One.
  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evalu
  • Ethyl 2-amino-5-methylthiazole-4-carboxyl
  • The Carbonyl Group, Part V: Carboxyl
  • Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Taylor & Francis Online.
  • Ethyl 2-aminothiazole-4-carboxyl
  • Fourier transform infrared (FTIR) spectra of...
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS One.
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives.

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Validation

Comparative Reactivity Profile: 2-Methyl vs. 2-Ethyl Thiazole Derivatives

Executive Summary This guide provides a critical analysis of the reactivity differences between 2-methylthiazole and 2-ethylthiazole scaffolds. While often treated interchangeably as "alkyl-substituted thiazoles" in earl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical analysis of the reactivity differences between 2-methylthiazole and 2-ethylthiazole scaffolds. While often treated interchangeably as "alkyl-substituted thiazoles" in early-stage discovery, their divergent behaviors in lateral metalation (C


-deprotonation) , C5-H activation , and metabolic liability  dictate distinct synthetic strategies and pharmacological outcomes.

Key Takeaway: The 2-methyl derivative offers superior kinetic accessibility for lateral functionalization and lower steric bulk. In contrast, the 2-ethyl derivative provides a more electron-rich C5 position but suffers from slower lateral deprotonation kinetics and distinct metabolic oxidation risks (benzylic-like secondary alcohol formation).

Electronic & Steric Landscape

The thiazole ring is an electron-deficient heteroaromatic system (


-excessive relative to pyridine, but 

-deficient relative to thiophene). The C2 position is flanked by both the sulfur and nitrogen atoms, making the attached alkyl group highly responsive to electronic perturbations.
Acidity of the -Proton (Lateral Position)

The acidity of the protons on the alkyl group at C2 (the "lateral" position) is a critical parameter for functionalization.

  • 2-Methylthiazole: The

    
    -protons are primary. The conjugate base (a primary carbanion) is stabilized by resonance into the electron-withdrawing thiazole ring (specifically the C=N bond).
    
  • 2-Ethylthiazole: The

    
    -protons are secondary. While still acidic, the additional methyl group on the ethyl chain exerts an inductive electron-donating effect (+I) , which slightly destabilizes the developing negative charge on the 
    
    
    
    -carbon relative to the methyl analog. Furthermore, steric hindrance from the terminal methyl group impedes the approach of bulky bases.
Parameter2-Methylthiazole2-EthylthiazoleImpact
Hybridization

(Primary)

(Secondary)
Methyl is kinetically more acidic.
Electronic Effect Neutral+I (Destabilizing anion)Ethyl requires stronger forcing conditions.
Steric Bulk (C2) LowModerateEthyl imposes rotational constraints.

Reactivity Case Study: Lateral Metalation

The most distinct chemical difference lies in the lateral lithiation using organolithium reagents (e.g., n-BuLi). This reaction is driven by the coordination of the lithium cation to the thiazole nitrogen, directing the base to the


-protons.
Mechanism and Kinetics

2-Methylthiazole undergoes rapid, quantitative lateral lithiation at -78 °C. The resulting species is a nucleophilic "masked" enolate equivalent. 2-Ethylthiazole reacts significantly slower. The secondary carbanion is less stable, and the steric bulk of the ethyl group hinders the formation of the necessary N-Li-C


  transition state.
Diagram: Lateral Lithiation Mechanism

The following diagram illustrates the coordination-directed deprotonation pathway.

LithiationMechanism Substrate 2-Alkylthiazole Complex Pre-Lithiation Complex (N-Li coord) Substrate->Complex + n-BuLi (-78°C, THF) TS Transition State (C-H Abstraction) Complex->TS Kinetic Barrier Product Lateral Lithio-Species (Nucleophile) TS->Product - BuH MethylNote Methyl: Low Barrier Fast Kinetics TS->MethylNote EthylNote Ethyl: Higher Barrier (+I effect, Sterics) TS->EthylNote

Figure 1: Coordination-Directed Lateral Lithiation Pathway. Note the kinetic differentiation at the transition state.

Experimental Protocol: Comparative Lithiation

Objective: Selective functionalization of the lateral carbon with an electrophile (e.g., Benzaldehyde).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon. Charge with 2-alkylthiazole (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent ring fragmentation or C5-lithiation.

  • Deprotonation:

    • For 2-Methyl: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins. Stir for 30 mins .

    • For 2-Ethyl: Add n-BuLi (1.2 equiv) dropwise. Stir for 60-90 mins . Note: The longer time is required for the kinetic barrier of the secondary proton.

  • Trapping: Add benzaldehyde (1.2 equiv) neat, dropwise.

  • Workup: Warm to RT over 1 hour. Quench with sat. NH

    
    Cl. Extract with EtOAc.
    

Performance Data:

SubstrateBaseTime (-78°C)Yield (Electrophile: PhCHO)Notes
2-Methyl n-BuLi30 min92% Clean conversion.
2-Ethyl n-BuLi30 min65%Incomplete deprotonation.
2-Ethyl n-BuLi90 min84% Requires extended time; risk of C5 competition.

C5-H Activation & Cross-Coupling

The C5 position of the thiazole ring is the preferred site for Electrophilic Aromatic Substitution (EAS) and Palladium-catalyzed C-H activation.

  • Electronic Influence: The alkyl group at C2 activates the C5 position via induction. The ethyl group is a slightly stronger electron donor than methyl, theoretically making C5 more nucleophilic.

  • Steric Influence: While C5 is distal to C2, the rotational cone of the ethyl group can subtly interfere with bulky catalytic systems (e.g., Pd-NHC complexes) compared to the compact methyl group.

Decision Guide:

  • Use 2-Ethyl if you require a slightly more electron-rich ring for oxidative addition, provided the catalyst ligands are not excessively bulky.

  • Use 2-Methyl if minimizing overall molecular weight and steric clashes is the priority.

Metabolic Stability (Drug Discovery Context)

In medicinal chemistry, the choice between methyl and ethyl is often driven by ADME (Absorption, Distribution, Metabolism, Excretion) properties.

CYP450 Oxidation Profiles

Thiazoles are susceptible to oxidative metabolism. The alkyl chain is a primary "soft spot."

  • 2-Methylthiazole:

    • Primary Pathway: Hydroxylation to hydroxymethyl

      
       Oxidation to Aldehyde 
      
      
      
      Carboxylic Acid.
    • Risk:[1] The intermediate aldehyde can be reactive (protein binding).

  • 2-Ethylthiazole:

    • Primary Pathway:

      
      -Hydroxylation (Benzylic-like) to form a secondary alcohol 
      
      
      
      Ketone.
    • Secondary Pathway: Terminal (

      
      ) oxidation.
      
    • Risk:[1] The secondary alcohol/ketone is generally more stable and easier to conjugate (Phase II metabolism) than the reactive aldehyde from the methyl derivative, but the lipophilicity change is more significant.

Metabolism MeTh 2-Methylthiazole MeOH Hydroxymethyl (Primary Alcohol) MeTh->MeOH CYP450 EtTh 2-Ethylthiazole EtOH 1-Hydroxyethyl (Secondary Alcohol) EtTh->EtOH CYP450 (Preferred) Aldehyde Aldehyde (Reactive/Toxic) MeOH->Aldehyde ADH/CYP Ketone Methyl Ketone (Stable/Excretable) EtOH->Ketone ADH

Figure 2: Metabolic Divergence. The 2-ethyl derivative often leads to more stable ketone metabolites compared to the reactive aldehydes from 2-methyl.

References

  • Lateral Lithiation Selectivity: J. Org. Chem.1999 , 64, 87-90. "Selective lithiation of 2-methyloxazoles." (Analogous thiazole reactivity).[2] Link

  • Thiazole C-H Activation: Chem. Sci.2011 , 2, 27-50. "Pd-catalyzed C-H activation of azoles." Link

  • Metabolic Bioactivation: Chem. Res. Toxicol.2010 , 23, 653-663. "Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors." Link

  • Minisci Reaction Overview: Chem. Rev.2010 , 110, 195-220. "Minisci radical alkylation of heterocycles." Link

  • pKa Data Sources: Bordwell pKa Table (DMSO) and Evans pKa Table.[3] Link

Sources

Comparative

Comparative Guide: Chromatographic Separation of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate Isomers

Executive Summary The Challenge: The separation of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate from its regioisomers (specifically the 4-amino-5-carboxylate analogue) and synthetic precursors is a critical bottlene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The separation of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate from its regioisomers (specifically the 4-amino-5-carboxylate analogue) and synthetic precursors is a critical bottleneck in the manufacturing of Src-family kinase inhibitors. The primary difficulty arises from the molecule's amphoteric nature : the basic thiazole nitrogen and the exocyclic amine group cause severe peak tailing on traditional silica-based columns due to silanol interactions, while the structural similarity of regioisomers limits selectivity.

The Solution: This guide compares three distinct chromatographic approaches. While Reverse-Phase HPLC (RP-HPLC) with ion-suppression buffering remains the analytical gold standard for reproducibility, Hydrophilic Interaction Liquid Chromatography (HILIC) offers superior selectivity for polar regioisomers. For preparative scale, Supercritical Fluid Chromatography (SFC) is emerging as the high-throughput alternative.

Scientific Background & Mechanism[1][2][3][4]

The Separation Target
  • Target Molecule: Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate.

  • Key Impurities (Isomers):

    • Regioisomer: Methyl 4-amino-2-ethyl-1,3-thiazole-5-carboxylate (often formed during cyclization depending on the

      
      -halo reagent used).
      
    • Tautomers: The 5-aminothiazole can exist in equilibrium with its imino-tautomer, broadening peaks if pH is not controlled.

The "Silanol Effect"

On standard C18 columns, the protonated nitrogen of the thiazole interacts with residual silanol groups (


) on the stationary phase. This secondary interaction causes:
  • Non-Gaussian peak shapes (Tailing Factor

    
    ).
    
  • Co-elution of closely related regioisomers.

Mitigation Strategy: High-ionic strength buffers (phosphate) or "silanol-shielding" stationary phases (hybrid particles or embedded polar groups) are required.

Comparative Analysis of Methods

Method A: RP-HPLC (Ion-Suppression Mode)
  • Principle: Uses low pH (pH 2.5–3.0) to keep the amine fully protonated and silanols protonated (neutral), minimizing secondary interactions.

  • Best For: QC, Analytical quantification, Impurity profiling.

  • Pros: High reproducibility, robust, compatible with UV detection.

  • Cons: Requires non-volatile buffers (phosphate), making it difficult to couple with MS.

Method B: HILIC (Hydrophilic Interaction)
  • Principle: Uses a polar stationary phase (Amide or Bare Silica) with a high-organic mobile phase. Water acts as the strong solvent.

  • Best For: Separating the highly polar 5-amino isomer from less polar synthetic byproducts.

  • Pros: Orthogonal selectivity to C18; MS-compatible mobile phases.

  • Cons: Long equilibration times; sensitive to sample diluent (must be high organic).

Method C: Preparative Normal Phase (with Modifier)
  • Principle: Adsorption chromatography on Silica.

  • Best For: Bulk purification (grams to kilograms).

  • Pros: Cheap stationary phase.

  • Cons: Requires amine modifiers (Triethylamine) to prevent irreversible adsorption; poor resolution of isomers compared to HPLC.

Experimental Data Comparison

The following data represents a comparative study of the three methods for separating the 5-amino target from its 4-amino regioisomer.

MetricMethod A: RP-HPLC (C18)Method B: HILIC (Amide)Method C: Normal Phase (Silica)
Column C18 End-capped (

)
Amide-Bonded (

)
Bare Silica (

)
Mobile Phase 0.1%

/ ACN
10mM

/ ACN
Hexane / EtOAc / 0.1% TEA
Resolution (

)
3.2 (Excellent)2.8 (Good)1.4 (Marginal)
Tailing Factor (

)
1.11.21.8 (Significant)
Run Time 12 min15 min25 min
Load Capacity Low (Analytical)MediumHigh (Preparative)

Detailed Protocols

Protocol 1: Analytical RP-HPLC (The Gold Standard)
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18,

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Potassium Phosphate buffer, pH 3.0 (adjusted with 
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-10 min: 5%

      
       60% B
      
    • 10-12 min: 60% B

  • Flow Rate:

    
    .
    
  • Detection: UV @ 272 nm (Thiazole

    
    ).[1][2]
    
  • Temperature:

    
     (Critical for mass transfer kinetics).[2]
    
Protocol 2: Preparative HILIC (For Isomer Isolation)
  • Column: TSKgel Amide-80 or XBridge Amide,

    
     (Semi-Prep).
    
  • Mobile Phase: Acetonitrile /

    
     Ammonium Formate (90:10 v/v).
    
  • Mode: Isocratic.

  • Flow Rate:

    
    .
    
  • Sample Diluent: Must be 100% Acetonitrile or 90:10 ACN:Water. Do not use pure water (causes peak distortion).

Visualization of Workflows

Diagram 1: Purification Decision Matrix

This flow demonstrates how to select the correct method based on the purity stage.

PurificationWorkflow Start Crude Reaction Mixture (Hantzsch Synthesis) Screen Analytical Screen (RP-HPLC C18, pH 3.0) Start->Screen Decision Is Purity > 85%? Screen->Decision PathA Impurity Profiling (Identify Regioisomers) Decision->PathA No (Complex Mix) PathB Preparative Purification Decision->PathB Yes (Mainly Isomers) MethodSelect Select Prep Method PathB->MethodSelect Option1 Flash Chromatography (Silica + 1% TEA) *Low Cost, Lower Res* MethodSelect->Option1 Scale > 10g Option2 Prep RP-HPLC (C18 + Formic Acid) *High Res, Low Load* MethodSelect->Option2 Scale < 1g Final Pure Methyl 5-amino-2-ethyl -1,3-thiazole-4-carboxylate Option1->Final Option2->Final

Caption: Decision matrix for selecting between Flash Chromatography and Prep HPLC based on scale and crude purity.

Diagram 2: Mechanism of Separation (C18 vs. HILIC)

Visualizing why HILIC is often superior for polar aminothiazoles.

Mechanism cluster_RP RP-HPLC (C18) cluster_HILIC HILIC (Amide) NodeRP Hydrophobic Interaction (Alkyl Chain) IssueRP Silanol Tailing (NH2 interaction) NodeHILIC Water Layer Partitioning (Polar Interaction) BenefitHILIC Orthogonal Selectivity (Isomers separate by polarity) NodeHILIC->BenefitHILIC Result Molecule 5-Amino-Thiazole (Polar/Basic) Molecule->NodeRP Retained by Molecule->IssueRP Interfered by Molecule->NodeHILIC Retained by

Caption: Mechanistic comparison showing how HILIC utilizes the water layer to separate polar isomers, avoiding silanol tailing.

References

  • SIELC Technologies. (2018). Separation of 2-Aminothiazole on Newcrom R1 HPLC column. Retrieved from

  • Basavanakatti, A.I., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry. Retrieved from

  • ChemicalBook. (2016). Ethyl 2-aminothiazole-5-carboxylate synthesis and properties. Retrieved from

  • Helix Chromatography. (2023). HPLC Methods for analysis of 2-Amino-5-methylthiazole using Mixed-Mode Columns. Retrieved from

  • Royal Society of Chemistry. (1985). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

Sources

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